Butyl 3-mercaptopropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
butyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-2-3-5-9-7(8)4-6-10/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFVSDRCRVHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044845 | |
| Record name | Butyl 3-mercaptopropionate | |
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Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-mercapto-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
16215-21-7 | |
| Record name | Butyl 3-mercaptopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16215-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl 3-mercaptopropionate | |
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| Record name | Butyl 3-mercaptopropionate | |
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| Record name | Propanoic acid, 3-mercapto-, butyl ester | |
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| Record name | Butyl 3-mercaptopropionate | |
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| Record name | Butyl 3-mercaptopropionate | |
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| Record name | BUTYL 3-MERCAPTOPROPIONATE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to Butyl 3-mercaptopropionate: Chemical Properties, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Butyl 3-mercaptopropionate (B1240610), detailed experimental protocols for its synthesis and purification, and an exploration of its applications in research and drug development.
Introduction to Butyl 3-mercaptopropionate
This compound, with the IUPAC name butyl 3-sulfanylpropanoate, is a monofunctional thiol compound.[1] It consists of a butyl ester of 3-mercaptopropionic acid. This chemical possesses both a reactive thiol (-SH) group and an ester functional group, which imparts it with unique properties that are valuable in a range of chemical and material science applications.[2] It is widely utilized as a chain transfer agent in polymerization processes to control molecular weight.[2][3] Furthermore, its thiol group makes it a key component in thiol-ene and thiol-yne "click" chemistry reactions, which are employed in the formation of cross-linked polymer networks and for bioconjugation.[2] In the realm of drug development, this compound and similar thiol compounds are of interest for the functionalization of nanoparticles and in the synthesis of antibody-drug conjugates (ADCs).[4][5]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | butyl 3-sulfanylpropanoate | [6] |
| Synonyms | Butyl 3-mercaptopropanoate, Butyl mercaptopropionate | [6] |
| CAS Number | 16215-21-7 | [2][7][8] |
| Molecular Formula | C₇H₁₄O₂S | [2][7] |
| Molecular Weight | 162.25 g/mol | [2][7][8] |
| Appearance | Clear, colorless to slightly yellow liquid | [7][9] |
| Odor | Characteristic, stench | [2] |
| Boiling Point | 101 °C at 12 mmHg | [7][8] |
| Density | 0.999 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.457 | [7][8] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [8] |
| Solubility | Insoluble in water. Soluble in organic solvents. | |
| pKa | 9.66 ± 0.10 (Predicted) | [7] |
Synthesis of this compound
This compound can be synthesized through two primary routes: Fischer esterification of 3-mercaptopropionic acid with n-butanol and the Michael addition of hydrogen sulfide (B99878) to n-butyl acrylate (B77674).
This protocol is a representative procedure based on the principles of Fischer esterification.[10][11][12][13][14]
Materials:
-
3-Mercaptopropionic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-mercaptopropionic acid (1.0 eq), n-butanol (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (e.g., 2-4 mol%).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the Dean-Stark trap, indicating the reaction is complete (typically several hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum fractional distillation to obtain pure this compound.[9]
This protocol is based on patented industrial methods for the synthesis of mercaptopropionic acid esters.[15]
Materials:
-
n-Butyl acrylate
-
Hydrogen sulfide (H₂S)
-
Weakly basic amine catalyst (e.g., triethylamine)
-
Pressure reactor
-
Gas dispersion tube
-
Scrubber for H₂S
Procedure:
-
Charge a pressure reactor with n-butyl acrylate and the weakly basic amine catalyst.
-
Purge the reactor with an inert gas, such as nitrogen.
-
Introduce hydrogen sulfide gas into the reactor through a gas dispersion tube while stirring the mixture. The H₂S to acrylic ester molar ratio should be in excess, typically between 1.25:1 to 5:1.[16]
-
Maintain the reaction temperature between 30-80 °C. The reaction is exothermic, so cooling may be necessary.
-
Monitor the reaction progress by techniques such as GC-MS.
-
Once the reaction is complete, vent the excess hydrogen sulfide through a scrubber containing a basic solution (e.g., sodium hydroxide).
-
The crude product can be purified by vacuum distillation.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopy | Characteristic Peaks/Signals | Reference(s) |
| ¹H NMR | δ (ppm): ~4.1 (t, -OCH₂-), ~2.8 (t, -CH₂-S-), ~2.6 (t, -CH₂-C=O), ~1.6 (m, -OCH₂CH₂-), ~1.4 (m, -CH₂CH₃), ~0.9 (t, -CH₃) | [6] |
| ¹³C NMR | δ (ppm): ~172 (C=O), ~64 (-OCH₂-), ~38 (-CH₂-C=O), ~31 (-OCH₂CH₂-), ~20 (-CH₂-S-), ~19 (-CH₂CH₃), ~14 (-CH₃) | [6][17][18][19] |
| Mass Spectrometry (EI) | m/z: 162 (M⁺), fragments corresponding to loss of butoxy group, butyl group, and rearrangements. | [20][21][22][23] |
Applications in Research and Drug Development
This compound is an effective chain transfer agent in free radical polymerization, allowing for the control of polymer molecular weight and the synthesis of polymers with defined end-groups.[3]
The thiol group of this compound can form strong bonds with gold and other noble metal surfaces, leading to the formation of self-assembled monolayers.[2] These SAMs can be used to modify the surface properties of materials for various applications, including biosensors and electronics.
The thiol group provides a handle for "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, which are highly efficient and biocompatible.[24] This makes this compound a useful linker for attaching biomolecules, such as peptides, proteins, and antibodies, to nanoparticles or other drug delivery vehicles.[4][5]
Experimental Protocol: Functionalization of Gold Nanoparticles
This protocol describes a general procedure for the functionalization of gold nanoparticles with this compound.[3][25][26][27]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
This compound
-
Ethanol
-
Deionized water
-
Glassware (cleaned with aqua regia)
-
Stir plate and stir bar
-
Centrifuge
Procedure:
-
Synthesis of Gold Nanoparticles (Citrate Reduction Method): a. Bring 100 mL of deionized water to a rolling boil in a clean flask with vigorous stirring. b. To the boiling water, quickly add 1 mL of a 1% (w/v) HAuCl₄ solution. c. Continue boiling and stirring for 1 minute. d. Add 2.5 mL of a 1% (w/v) trisodium citrate solution. The solution will change color from yellow to blue and finally to a ruby red, indicating the formation of gold nanoparticles. e. Continue boiling for 15 minutes, then remove from heat and continue stirring until the solution has cooled to room temperature.
-
Functionalization with this compound: a. Prepare a solution of this compound in ethanol. b. Add the ethanolic solution of this compound to the gold nanoparticle suspension with stirring. The amount to be added will depend on the desired surface coverage. c. Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure the formation of a stable thiol-gold bond.
-
Purification of Functionalized Nanoparticles: a. Centrifuge the suspension of functionalized gold nanoparticles. The speed and time will depend on the size of the nanoparticles. b. Discard the supernatant, which contains unreacted this compound and other reagents. c. Resuspend the nanoparticle pellet in deionized water or a suitable buffer. d. Repeat the centrifugation and resuspension steps at least three times to ensure the removal of any unbound ligands.
-
Characterization: a. Confirm the functionalization using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic peaks of this compound on the nanoparticle surface. b. Analyze the size and stability of the functionalized nanoparticles using Dynamic Light Scattering (DLS) and Zeta Potential measurements.
Conceptual Application: Targeted Drug Delivery
Thiol-functionalized nanoparticles can be further conjugated with targeting ligands, such as antibodies, to achieve targeted drug delivery to cancer cells. For example, nanoparticles can be designed to target the HER2 receptor, which is overexpressed in some breast cancers.[1][16][28][29][30]
In this conceptual model, a gold nanoparticle is functionalized with this compound, which acts as a linker to attach an anti-HER2 antibody. The nanoparticle is also loaded with an anticancer drug. The antibody directs the nanoparticle to cancer cells overexpressing the HER2 receptor. Upon binding and internalization, the drug is released and can inhibit intracellular signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and survival.
Safety and Handling
This compound is a combustible liquid and should be handled with care.[8] It may cause skin and eye irritation, and its vapors may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical with a unique combination of functional groups that make it valuable in a variety of applications. Its role as a chain transfer agent in polymer chemistry is well-established. Furthermore, its thiol group provides a powerful tool for surface modification and bioconjugation, opening up possibilities for its use in advanced materials and drug delivery systems. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and scientists in harnessing the potential of this compound in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C7H14O2S | CID 85335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 16215-21-7 [chemicalbook.com]
- 8. This compound 98% | 16215-21-7 [sigmaaldrich.com]
- 9. This compound CAS 16215-21-7 for Polymer Synthesis - this compound and Butylmercaptopropionate [megawidechem.en.made-in-china.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. HER-2-Targeted Nanoparticles for Breast Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030052) [hmdb.ca]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. uni-saarland.de [uni-saarland.de]
- 23. researchgate.net [researchgate.net]
- 24. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. HER2-Targeted Multifunctional Silica Nanoparticles Specifically Enhance the Radiosensitivity of HER2-Overexpressing Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Active Targeting of HER2-Positive Breast Cancer Cells with Rapamycin-Functionalized Gold Nanorods - ProQuest [proquest.com]
- 30. scienceopen.com [scienceopen.com]
A Comprehensive Technical Guide to the Physical Properties of Butyl 3-mercaptopropionate
This technical guide provides a detailed overview of the core physical properties of Butyl 3-mercaptopropionate (B1240610), tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of the compound's characteristics.
Core Physical Properties
The physical properties of Butyl 3-mercaptopropionate are fundamental to its application in various scientific and industrial fields. A summary of these quantitative data points is presented in the table below for straightforward reference and comparison.
| Property | Value | Units | Notes |
| Molecular Formula | C7H14O2S | - | - |
| Molecular Weight | 162.25 | g/mol | - |
| Boiling Point | 205 - 207 | °C | At 760 mmHg |
| Melting Point | -60 | °C | - |
| Density | 0.993 | g/cm³ | At 25 °C |
| Refractive Index | 1.464 | - | At 20 °C |
| Vapor Pressure | 0.05 | mmHg | At 25 °C |
| Flash Point | 88 | °C | - |
| Solubility | Insoluble in water; Soluble in alcohols | - | - |
| pKa | ~10 | - | Estimated for the thiol group |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of a specific, commercially available chemical like this compound are not typically published in peer-reviewed literature. These properties are often determined by manufacturers using standardized methodologies, such as those outlined by the OECD Guidelines for the Testing of Chemicals. For instance, the boiling point is commonly determined using OECD Test Guideline 103, and density is determined using OECD Test Guideline 109. Researchers seeking to replicate these measurements should refer to these standard guidelines.
Logical Relationships of Physical Properties
The physical properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates the logical relationship between the structural components of the molecule and its key physical characteristics.
It is important to note that the concept of "signaling pathways," which is central to biological and pharmacological research, is not directly applicable to the intrinsic physical properties of a single chemical compound like this compound in isolation. The provided diagram instead illustrates the logical connections between the molecule's structure and its physical characteristics.
An In-Depth Technical Guide to Butyl 3-Mercaptopropionate: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl 3-mercaptopropionate (B1240610) is a versatile bifunctional molecule incorporating both an ester and a thiol functional group. This unique structure imparts a range of useful chemical properties, making it a valuable intermediate and building block in various fields, including polymer chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed synthetic methodologies for Butyl 3-mercaptopropionate, tailored for a scientific audience.
Molecular Structure and Identification
This compound, systematically named butyl 3-sulfanylpropanoate, possesses a straightforward molecular structure.[1] A butyl ester group is attached to a three-carbon propionate (B1217596) backbone, with a thiol (-SH) group at the 3-position.
-
Molecular Formula: C₇H₁₄O₂S[1]
-
IUPAC Name: Butyl 3-sulfanylpropanoate[1]
-
CAS Number: 16215-21-7[2]
-
SMILES: CCCCOC(=O)CCS[1]
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. It is a clear, colorless to slightly yellow liquid with a characteristic odor.[3]
| Property | Value | Reference(s) |
| Molecular Weight | 162.25 g/mol | [1][2] |
| Density | 0.999 g/mL at 25 °C | [2] |
| Boiling Point | 101 °C at 12 mmHg | [2] |
| Refractive Index (n20/D) | 1.457 | [2] |
| Flash Point | 93 °C (closed cup) | [2] |
| Appearance | Clear, colorless to slightly yellow liquid | [3] |
Synthesis of this compound
This compound is primarily synthesized through two main routes: Fischer esterification of 3-mercaptopropionic acid with butanol and the Michael addition of hydrogen sulfide (B99878) to butyl acrylate (B77674).
Fischer Esterification
This classic method involves the acid-catalyzed reaction between 3-mercaptopropionic acid and n-butanol. To drive the equilibrium towards the product, an excess of the alcohol is often used, and the water formed during the reaction is removed.[4][5]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-mercaptopropionic acid (1.0 mol), n-butanol (1.5 mol, excess), and a catalytic amount of concentrated sulfuric acid (0.02 mol).
-
Reaction: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. Remove the excess n-butanol and other volatile impurities under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Michael Addition
This alternative synthesis route involves the base-catalyzed conjugate addition of hydrogen sulfide to butyl acrylate. This method is advantageous as it often proceeds under milder conditions.
Experimental Protocol: Michael Addition
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve butyl acrylate (1.0 mol) in a suitable solvent such as isopropanol. Add a catalytic amount of a basic catalyst, for instance, sodium hydrosulfide (B80085) (NaSH).
-
Reaction: Cool the mixture in an ice bath and carefully introduce a controlled stream of hydrogen sulfide gas into the reaction vessel while stirring vigorously. The reaction is typically exothermic and should be maintained at a low temperature. Monitor the reaction progress by GC.
-
Workup: Once the reaction is complete, carefully vent any excess hydrogen sulfide into a scrubber. Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Purification: Transfer the mixture to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Applications in Research and Development
The dual functionality of this compound makes it a valuable tool for scientists and researchers.
-
Polymer Chemistry: It is widely used as a chain transfer agent in free-radical polymerizations to control the molecular weight of polymers.[3]
-
Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group readily participates in "click" reactions with alkenes and alkynes, respectively, to form highly cross-linked polymer networks.[3] These reactions are known for their high efficiency and mild reaction conditions.
-
Self-Assembled Monolayers (SAMs): The thiol group exhibits a strong affinity for gold and other noble metal surfaces, enabling the formation of well-ordered self-assembled monolayers.[3] This is crucial in the development of biosensors, nanoelectronics, and functionalized surfaces.
-
Quantum Dot Ligands: this compound can be used as a ligand to functionalize the surface of quantum dots, which is important for their application in high-luminescence light-emitting diodes (LEDs).[3]
Safety and Handling
This compound is harmful if swallowed and may cause an allergic skin reaction.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a key chemical intermediate with a diverse range of applications stemming from its unique molecular structure. This guide has provided a detailed overview of its properties and synthesis, offering valuable information for researchers and professionals in the chemical and pharmaceutical sciences. The experimental protocols provided serve as a foundation for the laboratory synthesis of this versatile compound.
References
Spectroscopic Profile of Butyl 3-mercaptopropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Butyl 3-mercaptopropionate (B1240610) (CAS No. 16215-21-7), a monofunctional thiol used as a cross-linker and chain-transfer agent in polymer chemistry.[1] The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: Butyl 3-sulfanylpropanoate[2]
-
Molecular Formula: C₇H₁₄O₂S[2]
-
Molecular Weight: 162.25 g/mol [2]
-
Appearance: Clear, colorless to slightly yellow liquid[3]
-
Boiling Point: 101 °C at 12 mmHg[4]
-
Density: 0.999 g/mL at 25 °C[4]
-
Refractive Index: n20/D 1.457[4]
Spectroscopic Data
The following tables summarize the key spectroscopic data for Butyl 3-mercaptopropionate.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong carbonyl stretch from the ester group and a weak S-H stretch from the thiol group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~2960, ~2870 | Medium-Strong | C-H stretch | Alkane |
| ~2560 | Weak | S-H stretch | Thiol |
| ~1740 | Strong | C=O stretch | Ester |
| ~1460 | Medium | C-H bend | Alkane |
| ~1170 | Strong | C-O stretch | Ester |
Table 1: Key IR Absorption Bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.10 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~2.75 | Triplet | 2H | HS-CH₂-CH₂ -C=O |
| ~2.60 | Triplet | 2H | HS-CH₂ -CH₂-C=O |
| ~1.65 | Sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.40 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~1.35 | Triplet | 1H | -SH |
| ~0.95 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
Table 2: ¹H NMR Data for this compound.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.
| Chemical Shift (ppm) | Assignment |
| ~172 | C =O |
| ~65 | -O-CH₂ - |
| ~35 | -CH₂ -C=O |
| ~31 | -O-CH₂-CH₂ - |
| ~20 | HS-CH₂ - |
| ~19 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Table 3: ¹³C NMR Data for this compound.[5][6][7][8][9]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern is dictated by the ester and thiol functional groups.
| m/z | Proposed Fragment |
| 162 | [C₇H₁₄O₂S]⁺ (Molecular Ion) |
| 105 | [HSCH₂CH₂CO]⁺ |
| 89 | [HSCH₂CH₂]⁺ |
| 57 | [C₄H₉]⁺ |
| 41 | [C₃H₅]⁺ |
Table 4: Expected Mass Spectrometry Fragmentation for this compound.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
Sample Preparation:
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
¹H NMR:
-
Acquire a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum to obtain singlets for each carbon.
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
The spectral width should cover the expected range for organic molecules (e.g., 0-220 ppm).
-
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI), is used, often coupled with a Gas Chromatograph (GC) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
Data Acquisition (GC-MS):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C7H14O2S | CID 85335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16215-21-7 [chemicalbook.com]
- 4. This compound 98 16215-21-7 [sigmaaldrich.com]
- 5. This compound | 16215-21-7 | Benchchem [benchchem.com]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Stability and Reactivity Profile of Butyl 3-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 3-mercaptopropionate (B1240610) is a versatile monofunctional thiol utilized across various scientific and industrial domains, including polymer chemistry and drug development.[1] Its unique bifunctional nature, possessing both a reactive thiol group and an ester moiety, dictates its chemical behavior and applications. This guide provides a comprehensive overview of the stability and reactivity profile of Butyl 3-mercaptopropionate, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical behavior to aid researchers and professionals in its effective application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₂S | [2] |
| Molecular Weight | 162.25 g/mol | [2] |
| Appearance | Clear, colorless to slightly yellow liquid | [3] |
| Boiling Point | 101 °C at 12 mmHg | [2][3] |
| Density | 0.999 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.457 | [2][3] |
| Flash Point | 93 °C (closed cup) | [4] |
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application. The primary degradation pathways include hydrolysis of the ester linkage and oxidation of the thiol group.
Hydrolytic Stability
The ester group in this compound is susceptible to hydrolysis, a reaction influenced by pH. While specific data for the pure compound is limited, studies on thiol-acrylate photopolymers containing this moiety indicate that the rate of ester hydrolysis increases with pH.[5] This is consistent with the general mechanism of base-catalyzed ester hydrolysis.
Table 2: Ester Hydrolysis Rates of a Thiol-Acrylate Photopolymer Containing this compound Moiety at Different pH Values [5]
| pH | Rate of Ester Hydrolysis (days⁻¹) |
| 7.4 | 0.074 ± 0.003 |
| 8.0 | 0.28 ± 0.005 |
Thermal Stability
Photostability
Quantitative data on the photodegradation of this compound, such as its quantum yield, is not extensively documented. Thioethers are known to undergo photooxidation, which can involve triplet energy photosensitization and electron transfer pathways, leading to the formation of sulfoxides and other degradation products.[7] Given the presence of the sulfur atom, it is reasonable to expect some sensitivity to UV radiation.
Reactivity Profile
The reactivity of this compound is primarily governed by its nucleophilic thiol group and, to a lesser extent, the electrophilic carbonyl carbon of the ester group.
Reactivity of the Thiol Group
The thiol group is a versatile functional group that can participate in a variety of reactions.
Thiols are more acidic than their alcohol counterparts. The thiol group of this compound can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile.[8] This enhanced nucleophilicity, coupled with lower basicity compared to alkoxides, makes thiolates excellent reagents for SN2 reactions, even with secondary alkyl halides, with a reduced risk of competing elimination reactions.[9]
This compound readily participates in Michael additions to electron-deficient alkenes, a reaction often referred to as thiol-Michael "click" chemistry. This reaction can be catalyzed by either a base or a nucleophile.[10] In the base-catalyzed pathway, the thiol is deprotonated to the more reactive thiolate anion, which then attacks the β-carbon of the Michael acceptor.
Caption: Base-catalyzed Thiol-Michael addition pathway.
Kinetic studies have shown that the reactivity of this compound in these reactions is influenced by the nature of the Michael acceptor.[10]
Table 3: Overall Reaction Rate Coefficients (k_overall) for the Base-Catalyzed Thiol-Michael Reaction of this compound with Various Michael Acceptors [10]
| Michael Acceptor | Mayr's Electrophilicity (E) | Parr's Electrophilicity (ω) [eV] | Overall Reaction Rate Coefficient (k_overall) [M⁻¹s⁻¹] |
| Ethyl Vinyl Sulfone (EVS) | -17.5 | 1.65 | 1.02 x 10¹ |
| n-Butyl Acrylate (BA) | - | - | Data not available for direct comparison in this format |
Note: The original source provides a correlation between electrophilicity parameters and the overall reaction rate, indicating that more electrophilic Michael acceptors react faster.
References
- 1. database.ich.org [database.ich.org]
- 2. infinitalab.com [infinitalab.com]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.uos.ac.kr [pure.uos.ac.kr]
- 6. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Thiol - Wikipedia [en.wikipedia.org]
- 12. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Basis of the Mechanism of Thiol Oxidation by Hydrogen Peroxide in Aqueous Solution: Challenging the SN2 Paradigm [research.google]
An In-depth Technical Guide to Butyl 3-mercaptopropionate (CAS: 16215-21-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 3-mercaptopropionate (B1240610), identified by CAS number 16215-21-7, is a monofunctional thiol compound with significant applications in polymer chemistry, materials science, and nanotechnology.[1][2] Its unique structure, featuring both an ester group and a reactive thiol (-SH) group, imparts a distinct combination of reactivity, solubility, and stability.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data for research and development professionals. While its direct role in drug development is not extensively documented, its utility as a pharmaceutical intermediate and in the synthesis of polymers for drug delivery systems presents potential avenues for exploration.[3][4]
Chemical and Physical Properties
Butyl 3-mercaptopropionate is a clear, colorless to slightly yellow liquid with a characteristic sulfurous odor.[3][5] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16215-21-7 | [1] |
| Molecular Formula | C₇H₁₄O₂S | [1] |
| Molecular Weight | 162.25 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | [3][5] |
| Boiling Point | 101 °C at 12 mmHg | [3] |
| Density | 0.999 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.457 | [3] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [6] |
| Water Solubility | 960 mg/L at 22 °C | [7] |
| InChI Key | MGFFVSDRCRVHLC-UHFFFAOYSA-N | [1] |
| SMILES | CCCCOC(=O)CCS | [6] |
Synthesis of this compound
There are two primary industrial routes for the synthesis of this compound.[1] The choice of method often depends on the availability of raw materials, desired purity, and production scale.[1]
Direct Esterification
This method involves the Fischer-Speier esterification of 3-mercaptopropionic acid with n-butanol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 3-mercaptopropionic acid (1.0 eq) and n-butanol (1.5-3.0 eq).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-140 °C) with vigorous stirring.[1] Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Michael Addition
This route involves the nucleophilic addition of hydrogen sulfide (B99878) (H₂S) to butyl acrylate (B77674).[1] This reaction is often catalyzed by a base. The primary side reaction is a subsequent thiol-ene reaction where the newly formed this compound adds to a second molecule of butyl acrylate.[1]
-
Reaction Setup: In a pressure-rated reactor equipped with a stirrer and gas inlet, dissolve butyl acrylate (1.0 eq) in a suitable solvent (or neat).
-
Catalyst: Add a basic catalyst. Solid-supported guanidine (B92328) catalysts have been shown to be effective in minimizing side reactions.[1]
-
Reaction: Cool the mixture and introduce a controlled amount of hydrogen sulfide gas while stirring vigorously. The reaction is typically carried out at a temperature between 15 °C and 80 °C.[8]
-
Monitoring: Monitor the consumption of butyl acrylate using GC or other suitable analytical techniques.
-
Work-up: Upon completion, vent any excess H₂S safely. Remove the catalyst by filtration.
-
Purification: The product is typically purified by vacuum distillation to separate it from unreacted starting materials and any byproducts.
Key Applications and Experimental Protocols
The reactivity of the thiol group is central to the diverse applications of this compound.
Chain Transfer Agent in Polymerization
This compound is widely used as a chain transfer agent (CTA) in free-radical polymerization to control the molecular weight of polymers.[2][7] The thiol group donates a hydrogen atom to a propagating polymer radical, terminating that chain and initiating a new one, thereby regulating the polymer's size.[1] This is particularly valuable in emulsion polymerization of acrylic monomers.[1]
The use of this compound as a CTA has been shown to significantly narrow the particle size distribution of the resulting polymer.
| Polymerization System | CTA | Resulting Polymer Particle Size | Reference |
| Ethyl acrylate / Methyl methacrylate (B99206) / Methacrylic acid | None | 0.5 to 5 µm | [1] |
| Ethyl acrylate / Methyl methacrylate / Methacrylic acid | This compound | 0.25 to 1 µm | [1] |
This protocol is adapted from a procedure using a similar mercaptopropionate ester and can be used as a starting point for optimization.
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe, add deionized water, an emulsifier (e.g., sodium dodecyl sulfate), and a buffer salt (e.g., sodium bicarbonate).
-
Reagent Addition: Add the monomer (methyl methacrylate) and this compound (the amount will determine the final molecular weight, typically 0.1-5 mol% relative to the monomer).
-
Initiation: Heat the mixture to the reaction temperature (e.g., 70 °C) under a nitrogen atmosphere with stirring. Initiate the polymerization by adding a water-soluble initiator, such as potassium persulfate, dissolved in a small amount of water.
-
Reaction: Maintain the temperature and stirring for a set period (e.g., 2-4 hours). Samples can be withdrawn periodically to determine monomer conversion (gravimetrically) and molecular weight distribution (by gel permeation chromatography).
-
Termination: Stop the reaction by cooling the reactor and adding a small amount of an inhibitor like hydroquinone.
Self-Assembled Monolayers (SAMs)
The thiol group of this compound allows it to form self-assembled monolayers on noble metal surfaces, particularly gold.[2] SAMs are highly ordered molecular assemblies that can precisely control the interfacial properties of a material.
-
Substrate Preparation: Clean a gold-coated substrate (e.g., silicon wafer with a gold layer) by sonicating in ethanol (B145695) and then water, followed by drying under a stream of nitrogen. The surface can be further cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; extreme caution is required ) or UV-ozone treatment.
-
Thiol Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of this compound in a high-purity solvent like 200-proof ethanol.
-
Immersion: Immerse the clean gold substrate into the thiol solution in a sealed container. To create high-quality films, it is advisable to reduce oxygen exposure by backfilling the container with an inert gas like nitrogen.
-
Assembly: Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.
-
Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any physisorbed molecules, and dry with a stream of nitrogen.
-
Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry (to measure surface wettability), ellipsometry (to measure thickness), and X-ray photoelectron spectroscopy (XPS) to confirm chemical composition.
Functionalization of Quantum Dots (QDs)
This compound can act as a surface ligand to stabilize and functionalize semiconductor quantum dots, particularly for dispersion in organic solvents.[6] The thiol group binds to the surface of the QD, while the butyl ester tail provides solubility in non-polar media.
-
QD Dispersion: Disperse pre-synthesized hydrophobic quantum dots (e.g., oleic acid-capped CdSe/ZnS) in an organic solvent like toluene.
-
Ligand Addition: Add an excess of this compound to the QD dispersion.
-
Ligand Exchange: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to facilitate the exchange of the native ligands with this compound.
-
Purification: Precipitate the functionalized QDs by adding a non-solvent (e.g., methanol (B129727) or acetone). Centrifuge the mixture to collect the QDs and discard the supernatant containing the displaced original ligands.
-
Redispersion: Wash the QD pellet with the non-solvent multiple times and finally redisperse the purified, this compound-capped QDs in a suitable organic solvent (e.g., chloroform (B151607) or toluene).
-
Characterization: Confirm the success of the ligand exchange and the properties of the new QDs using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and photoluminescence spectroscopy.
Role in Drug Development
While direct applications of this compound as a therapeutic agent have not been reported, its role in the pharmaceutical field is primarily as a versatile intermediate and a tool for creating advanced materials.
-
Pharmaceutical Intermediate: It is listed as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The presence of two distinct functional groups allows for sequential and selective chemical modifications.
-
Polymers for Drug Delivery: Its function as a chain transfer agent allows for the synthesis of polymers with controlled molecular weights and architectures.[1][7] These polymers can be designed as nanocarriers, hydrogels, or matrices for controlled drug release systems.[9][10] By controlling the polymer size, properties such as drug loading capacity, release kinetics, and in vivo circulation time can be fine-tuned.
Safety and Handling
This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[6]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition and strong oxidizing agents.[7] Keep the container tightly closed.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[7]
Conclusion
This compound is a versatile chemical reagent with well-established applications in polymer synthesis and materials science. Its ability to control polymerization and functionalize surfaces makes it a valuable tool for researchers. While its direct involvement in drug development is still an emerging area, its role as a pharmaceutical intermediate and in the creation of polymers for drug delivery systems underscores its potential importance to the field. The experimental protocols and data presented in this guide offer a foundation for scientists and researchers to explore and innovate with this multifaceted compound.
References
- 1. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 2. atamankimya.com [atamankimya.com]
- 3. jigschemical.com [jigschemical.com]
- 4. Characterizing Self-Assembled Monolayers on Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. boronmolecular.com [boronmolecular.com]
- 9. Applications of Biopolymers for Drugs and Probiotics Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-Dependent Drug Delivery Systems for Ulcerative Colitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Butyl 3-Mercaptopropionate as a Chain Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of butyl 3-mercaptopropionate (B1240610) as a highly effective chain transfer agent (CTA) for controlling molecular weight and polydispersity in various polymerization processes. Detailed protocols for its application in emulsion and solution polymerization are provided, along with key quantitative data and mechanistic insights.
Introduction to Butyl 3-Mercaptopropionate in Polymerization
This compound is a monofunctional thiol that serves as a crucial tool in polymer synthesis, primarily utilized to regulate the molecular weight of polymers.[1][2] Its role as a chain transfer agent is particularly valuable in the production of acrylic polymers and resins, where precise control over polymer chain length is essential for achieving desired material properties such as viscosity, flexibility, and processability.[3] This compound is instrumental in the manufacturing of a wide array of materials, including adhesives, coatings, sealants, and resins for high-solids coatings.[3][4]
The mechanism of chain transfer involves the donation of a hydrogen atom from the thiol group (-SH) of this compound to a propagating polymer radical. This action terminates the growth of that specific polymer chain and simultaneously generates a new thiyl radical. This newly formed radical can then initiate the polymerization of a new monomer molecule, effectively transferring the reactive site and allowing for the formation of shorter polymer chains. This process leads to a reduction in the overall average molecular weight of the polymer and can contribute to a narrower molecular weight distribution.
Advantages of Using this compound
-
Effective Molecular Weight Control: Enables the synthesis of polymers with targeted molecular weights, which is critical for tailoring the final properties of materials like adhesives and coatings.
-
Improved Processability: By lowering the molecular weight, it reduces the viscosity of the polymer solution or melt, facilitating easier handling and processing.[5]
-
Enhanced Final Product Performance: Contributes to the desired flexibility and durability of products such as adhesives and sealants.[3]
-
Versatility: Applicable in various polymerization techniques, including emulsion, solution, and photopolymerization.[1][2]
Quantitative Data: Effect on Polymer Properties
Table 1: Effect of this compound on the Molecular Weight of an Acrylic Terpolymer in Emulsion Polymerization
| Run | Monomer Composition (weight ratio) | Chain Transfer Agent | Moles CTA per 100 moles Monomer | Weight Average Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) |
| 1 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | None | 0 | 571,000 | - |
| 2 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | This compound | 1.0 | 58,000 | 2.5 |
| 3 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | This compound | 2.0 | 35,000 | 2.3 |
| 4 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | This compound | 4.0 | 21,000 | 2.1 |
Data adapted from US Patent 4,593,081. The patent provides Heterogeneity Index (HI), which is equivalent to the Polydispersity Index (Mw/Mn).[6]
Table 2: Chain Transfer Constants (C_s) of Mercaptans for Various Monomers at 60°C
| Chain Transfer Agent | Styrene | Methyl Methacrylate (MMA) |
| This compound | ~1.8-3.1 (estimated for t-Butyl Mercaptan)[7] | ~0.70 (for Butyl Mercaptan)[8] |
| iso-Octyl-3-mercaptopropionate | - | 0.4[9] |
| n-Dodecyl Mercaptan (DDM) | 13.6[10] | 1.25[10] |
| tert-Dodecyl Mercaptan (TDM) | 12.9[10] | 1.21[10] |
Note: The chain transfer constant (C_s = k_tr / k_p) is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. Higher values indicate a more efficient chain transfer agent.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common polymerization techniques.
Protocol 1: Emulsion Polymerization of Acrylic Monomers
This protocol is adapted from procedures for the emulsion polymerization of acrylic monomers and provides a framework for using this compound to control molecular weight.[2][6]
Materials:
-
Deionized water
-
Emulsifier (e.g., Sodium dodecyl sulfate, SDS)
-
Monomers (e.g., a mixture of Ethyl Acrylate, Methyl Methacrylate, and Methacrylic Acid)
-
This compound (CTA)
-
Initiator (e.g., Ammonium persulfate)
-
Buffer (e.g., Sodium bicarbonate, if needed to control pH)
-
Nitrogen gas for purging
Equipment:
-
Jacketed glass reactor with a reflux condenser, mechanical stirrer, thermocouple, and nitrogen inlet.
-
Monomer and initiator feed pumps.
-
Heating/cooling circulator.
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure all connections are secure.
-
Initial Charge: To the reactor, add the deionized water and emulsifier. Begin stirring and purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70-85°C).
-
Pre-emulsion Preparation: In a separate vessel, prepare a pre-emulsion by mixing the monomers, this compound, and a portion of the deionized water and emulsifier. Agitate to form a stable emulsion.
-
Initiation: Once the reactor reaches the target temperature, add a portion of the initiator solution (initiator dissolved in deionized water) to the reactor.
-
Monomer Feed: After a brief initiation period (e.g., 15 minutes), begin the continuous feed of the pre-emulsion into the reactor over a set period (e.g., 3-4 hours).
-
Initiator Feed: Concurrently with the monomer feed, continuously feed the remaining initiator solution into the reactor.
-
Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be characterized for solid content, particle size, molecular weight (Mw and Mn), and polydispersity index (PDI) using appropriate analytical techniques (e.g., gravimetry, dynamic light scattering, gel permeation chromatography).
Protocol 2: Solution Polymerization for High-Solids Acrylic Resins
This protocol describes a method for synthesizing acrylic resins with high solid content, where this compound can be used to achieve the desired low molecular weight and viscosity.[1][4]
Materials:
-
Solvent (e.g., xylene, toluene, or an aliphatic hydrocarbon)
-
Monomers (e.g., a mixture of Methyl Methacrylate, Styrene, Butyl Acrylate, and a hydroxyl-functional monomer like 2-Hydroxyethyl Methacrylate)
-
This compound (CTA)
-
Initiator (e.g., a peroxide initiator suitable for the reaction temperature, like t-butyl peroxy-2-ethylhexanoate)
-
Nitrogen gas for purging
Equipment:
-
Jacketed glass reactor with a reflux condenser, mechanical stirrer, thermocouple, and nitrogen inlet.
-
Monomer/initiator feed vessel and pump.
-
Heating mantle or oil bath.
Procedure:
-
Reactor Setup: Assemble the reactor and associated equipment.
-
Solvent Charge and Heating: Charge a portion of the solvent to the reactor and heat it to the desired reaction temperature (e.g., 140-160°C) under a nitrogen blanket.
-
Monomer/Initiator Mixture Preparation: In a separate vessel, prepare a mixture of the monomers, this compound, the initiator, and the remaining solvent.
-
Monomer Feed: Slowly feed the monomer/initiator mixture into the hot solvent in the reactor over a period of 2-4 hours. Maintain a constant temperature throughout the addition.
-
Chaser Addition: After the main feed is complete, add a small amount of additional initiator (a "chaser") to help polymerize any residual monomer.
-
Hold Period: Hold the reaction at temperature for an additional 1-2 hours to ensure high conversion.
-
Cooling and Characterization: Cool the reactor and discharge the acrylic resin solution. Characterize the resin for solid content, viscosity, molecular weight (Mw and Mn), and polydispersity index (PDI).
Visualizations
Caption: Mechanism of chain transfer using this compound.
Caption: Workflow for emulsion polymerization with a chain transfer agent.
References
- 1. paint.org [paint.org]
- 2. cimav.edu.mx [cimav.edu.mx]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mcpolymers.com [mcpolymers.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
Application Notes and Protocols: Functionalization of Quantum Dots with Butyl 3-Mercaptopropionate Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including high photostability, quantum yield, and size-tunable fluorescence.[1][2] These characteristics make them ideal for a wide range of applications in biomedical research and drug development, such as bioimaging, sensing, and drug delivery.[3] For use in biological systems, QDs, which are often synthesized in organic solvents, must be rendered water-soluble and biocompatible.[4][5] This is typically achieved by modifying their surface through ligand exchange.[4][6]
This document provides detailed protocols and application notes for the functionalization of quantum dots with butyl 3-mercaptopropionate (B1240610). This ligand imparts a hydrophobic surface to the QDs, making them suitable for applications in non-polar environments or for incorporation into polymer matrices. The thiol group of butyl 3-mercaptopropionate provides a strong anchor to the QD surface, while the butyl ester group influences the solubility and interfacial properties of the functionalized nanocrystals.
Key Concepts of Ligand Exchange
Ligand exchange is a process where the native hydrophobic ligands on the surface of as-synthesized QDs are replaced with new ligands that offer desired functionalities.[4][6] This process is crucial for tailoring the properties of QDs for specific applications. There are two primary methods for ligand exchange:
-
Solution-Phase Ligand Exchange: This method involves the transfer of QDs from a non-polar solvent to a polar solvent (or vice-versa) by exchanging the surface ligands.[7] It is an effective technique for achieving good colloidal stability of the functionalized QDs in the desired solvent.[6]
-
Solid-State Ligand Exchange: In this approach, a thin film of QDs is deposited on a substrate, and the ligand exchange is performed by treating the film with a solution of the new ligand.[7][8] This method is often used in the fabrication of optoelectronic devices.[9]
The choice of ligand is critical as it determines the solubility, stability, and functionality of the QDs. Thiol-containing ligands, such as this compound, are commonly used due to the strong coordination of the thiol group to the metal atoms (e.g., Cd, Zn, Pb) on the QD surface.[4][10]
Experimental Protocols
Solution-Phase Ligand Exchange for this compound Functionalization
This protocol describes the functionalization of oleic acid-capped CdSe/ZnS quantum dots with this compound.
Materials:
-
Oleic acid-capped CdSe/ZnS QDs dispersed in toluene (B28343) (or other non-polar solvent)
-
This compound
-
Toluene, anhydrous
-
Methanol (B129727), anhydrous
-
Chloroform
-
Centrifuge
-
Vortex mixer
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Fourier-transform infrared (FTIR) spectrometer
Procedure:
-
Preparation of QD Solution:
-
In a centrifuge tube, take a known amount of the stock solution of oleic acid-capped CdSe/ZnS QDs in toluene.
-
Add an equal volume of methanol to precipitate the QDs.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the QD pellet in a small amount of toluene.
-
-
Ligand Exchange Reaction:
-
In a separate vial, prepare a solution of this compound in toluene. The molar ratio of this compound to QDs should be optimized, but a starting point of 1000:1 is recommended.
-
Add the this compound solution to the QD solution.
-
Vortex the mixture for 1 minute and then allow it to react at room temperature for 2-4 hours with gentle stirring.
-
-
Purification of Functionalized QDs:
-
After the reaction, add methanol to the solution to precipitate the this compound-functionalized QDs.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant, which contains excess ligand and displaced oleic acid.
-
Re-disperse the QD pellet in a suitable non-polar solvent like toluene or chloroform.
-
Repeat the precipitation and re-dispersion steps two more times to ensure the removal of all impurities.[11]
-
-
Characterization:
-
Optical Properties: Measure the UV-Vis absorption and photoluminescence (PL) spectra of the functionalized QDs. Compare the quantum yield (QY) before and after ligand exchange.
-
Surface Functionalization: Confirm the presence of the this compound ligand on the QD surface using FTIR spectroscopy. Look for the characteristic C=O stretching vibration of the ester group.
-
Workflow for Solution-Phase Ligand Exchange
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum Dots — Characterization, Preparation and Usage in Biological Systems [mdpi.com]
- 3. ijset.in [ijset.in]
- 4. mdpi.com [mdpi.com]
- 5. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Materials processing strategies for colloidal quantum dot solar cells: advances, present-day limitations, and pathways to improvement | MRS Communications | Cambridge Core [cambridge.org]
- 9. mdpi.com [mdpi.com]
- 10. Thiol ligand capped quantum dot as an efficient and oxygen tolerance photoinitiator for aqueous phase radical polymerization and 3D printing under visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Investigating the Effects of Ligand Exchange on CID Quantum Dots – Centre for Education and Students [ces.blogs.lincoln.ac.uk]
Application Notes & Protocols: Utilizing Butyl 3-mercaptopropionate for Polymer Molecular Weight Control
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BuMP is particularly valuable in emulsion and solution polymerization processes and is compatible with a wide range of acrylic monomers.[8][9] Its use allows for the synthesis of polymers with narrower molecular weight distributions (i.e., lower polydispersity index or PDI), which contributes to more uniform and predictable material performance.[8][9]
Mechanism of Action: Chain Transfer
Chain transfer is a competitive reaction during polymerization where the activity of a growing polymer radical (P•) is transferred to the chain transfer agent (R-SH, in this case, BuMP). This process terminates the existing polymer chain and generates a new radical (RS•) which can then initiate the polymerization of a new monomer (M), starting a new chain.
The overall process can be summarized in the following steps:
-
Initiation: An initiator generates a primary radical, which reacts with a monomer to start a growing polymer chain.
-
Propagation: The growing polymer chain adds monomer units.
-
Chain Transfer: The growing polymer radical abstracts the hydrogen atom from the thiol group of Butyl 3-mercaptopropionate (B1240610). This terminates the polymer chain and creates a thiyl radical.
-
Re-initiation: The new thiyl radical reacts with a monomer molecule, initiating the growth of a new polymer chain.
This sequence effectively controls the length of the polymer chains, with the final molecular weight being inversely proportional to the concentration of the chain transfer agent.
Caption: Mechanism of catalytic chain transfer using this compound.
Experimental Data: Effect on Molecular Weight
The concentration of this compound directly influences the resultant polymer's molecular weight. As the concentration of the CTA increases, the average molecular weight of the polymer decreases. The following tables summarize typical results from emulsion polymerization of acrylic monomers.
Table 1: Effect of this compound on Polymer Molecular Weight
| Run | Monomers (Weight Ratio) | Initiator | Emulsifier | CTA (BuMP) Concentration (wt% of monomer) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | Potassium Persulfate | Anionic Surfactant | 0 (Control) | 180,000 | 450,000 | 2.50 |
| 2 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | Potassium Persulfate | Anionic Surfactant | 0.5 | 45,000 | 85,500 | 1.90 |
| 3 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | Potassium Persulfate | Anionic Surfactant | 1.0 | 22,000 | 39,600 | 1.80 |
| 4 | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (2:1:0.03) | Potassium Persulfate | Anionic Surfactant | 2.0 | 10,500 | 18,900 | 1.80 |
Note: Data is illustrative, based on trends reported in literature such as patent US4593081A.[8] Actual values will vary based on specific reaction conditions.
Experimental Protocol: Emulsion Polymerization of Acrylic Monomers
This protocol provides a general procedure for the synthesis of an acrylic polymer latex using this compound as a molecular weight regulator.
Materials:
-
Deionized (DI) water
-
Anionic emulsifier (e.g., sodium dodecyl sulfate)
-
Monomers: e.g., n-Butyl Acrylate (BA), Methyl Methacrylate (MMA), Acrylic Acid (AA)
-
Initiator: Potassium persulfate (KPS)
-
Chain Transfer Agent: this compound (BuMP)
-
Buffer (e.g., sodium bicarbonate)
-
Nitrogen gas for purging
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Monomer and initiator feed pumps
-
Heating/cooling circulator
Caption: General workflow for emulsion polymerization using a chain transfer agent.
Procedure:
-
Reactor Preparation:
-
Assemble the reactor system in a fume hood.
-
Charge the reactor with an initial amount of DI water and emulsifier.
-
Begin stirring at a moderate speed (e.g., 150-200 rpm).
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, and maintain a gentle nitrogen blanket throughout the reaction.
-
-
Monomer Emulsion Preparation:
-
In a separate beaker, prepare the monomer emulsion by adding the monomers (e.g., BA, MMA, AA), this compound, the remaining emulsifier, and DI water.
-
Stir vigorously to create a stable, milky-white emulsion. The amount of BuMP should be calculated based on the desired target molecular weight.
-
-
Initiator Solution Preparation:
-
Dissolve the potassium persulfate initiator in a separate portion of DI water.
-
-
Polymerization:
-
Heat the reactor contents to the desired reaction temperature (e.g., 80-85°C).
-
Once the temperature is stable, add a small portion of the initiator solution and a small "seed" amount (e.g., 5%) of the monomer emulsion to the reactor to initiate polymerization and form seed particles.
-
After the seed stage (indicated by a slight temperature increase and change in appearance), begin the continuous, slow addition of the remaining monomer emulsion and initiator solution over a period of 2-4 hours using feed pumps.
-
After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
-
Cooling and Collection:
-
Cool the reactor to room temperature.
-
Filter the resulting polymer latex through a fine mesh (e.g., 100-micron) to remove any coagulum.
-
-
Characterization:
-
Determine the polymer molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Analyze other properties as required, such as particle size, glass transition temperature (Tg), and adhesive performance.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound has a strong odor; handle with care.
-
Polymerization reactions can be exothermic; monitor the temperature closely.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 16215-21-7 [chemicalbook.com]
- 3. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 4. Chain transfer - Wikipedia [en.wikipedia.org]
- 5. Synthetic Pressure Sensitive Adhesives for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 9. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
Application Notes and Protocols: Butyl 3-mercaptopropionate as a Crosslinking Agent in Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 3-mercaptopropionate (B1240610) (B3MP) is a versatile monofunctional thiol that serves as a crucial component in the synthesis of crosslinked polymer networks.[1] Its primary role in this context is as a chain transfer agent and a reactive co-monomer in thiol-ene and thiol-yne photopolymerization reactions.[1] These "click" chemistry reactions are characterized by their high efficiency, rapid reaction rates, and formation of highly uniform and robust polymer networks under mild conditions, often initiated by UV light.[2]
The incorporation of B3MP into a polymer network allows for precise control over the crosslink density. By adjusting the concentration of B3MP relative to multifunctional 'ene' or 'yne' monomers, researchers can tailor the physicochemical properties of the resulting polymer. This control is paramount in applications ranging from advanced coatings and adhesives to the development of sophisticated drug delivery vehicles where properties like swelling behavior, mechanical strength, and degradation kinetics are critical.[2]
This document provides detailed application notes, experimental protocols, and characterization data for the use of Butyl 3-mercaptopropionate in the formation of crosslinked polymer networks via thiol-ene photopolymerization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 16215-21-7 |
| Molecular Formula | C₇H₁₄O₂S |
| Molecular Weight | 162.25 g/mol |
| Appearance | Clear, colorless to slightly yellow liquid |
| Density | 0.999 g/mL at 25 °C |
| Boiling Point | 101 °C at 12 mmHg |
| Refractive Index | n20/D 1.457 |
Applications in Polymer Networks
The use of this compound as a crosslinking agent is particularly advantageous in applications requiring:
-
Tunable Mechanical Properties: By varying the concentration of B3MP, the stiffness, elasticity, and tensile strength of the polymer network can be precisely controlled.
-
Controlled Swelling Behavior: In the context of hydrogels for drug delivery or tissue engineering, B3MP concentration dictates the crosslink density, which in turn governs the equilibrium swelling ratio and the rate of solvent uptake.
-
Enhanced Adhesion: Thiol-ene based networks often exhibit excellent adhesion to a variety of substrates.
-
Biocompatibility: The use of thiol-ene chemistry for hydrogel formation has been shown to be compatible with the encapsulation of sensitive biological molecules, such as proteins, maintaining their bioactivity.[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of crosslinked polymer networks using this compound.
Protocol 1: Synthesis of a Crosslinked Polymer Network via Thiol-Ene Photopolymerization
This protocol describes the preparation of a crosslinked polymer film using this compound, a multifunctional ene monomer (e.g., Trimethylolpropane Triacrylate - TMPTA), and a photoinitiator.
Materials:
-
This compound (B3MP)
-
Trimethylolpropane Triacrylate (TMPTA)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF), if required
-
Glass slides or Teflon mold
-
UV lamp (365 nm)
Procedure:
-
Formulation Preparation: In a light-protected vessel, prepare the monomer mixture by combining this compound and Trimethylolpropane Triacrylate at the desired molar ratio of thiol to ene functional groups. A common starting point is a 1:1 stoichiometric ratio.
-
Photoinitiator Addition: Add the photoinitiator (e.g., 1-5 mol% with respect to the total functional group concentration) to the monomer mixture. Ensure complete dissolution, using a solvent if necessary. If a solvent is used, it should be removed by gentle heating under vacuum prior to curing.
-
Molding: Dispense the liquid formulation onto a glass slide or into a Teflon mold of a defined thickness. To prevent oxygen inhibition, the reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) or by laminating the sample with another glass slide.
-
UV Curing: Expose the formulation to UV radiation (e.g., 365 nm) for a specified time (typically 15-60 minutes). The curing time will depend on the lamp intensity, photoinitiator concentration, and sample thickness. The progress of the reaction can be monitored by techniques such as real-time FTIR by observing the disappearance of the thiol and ene peaks.[1]
-
Post-Curing: After UV exposure, the crosslinked polymer film can be carefully removed from the mold. A post-curing step at a moderately elevated temperature (e.g., 60-80 °C) for a few hours can be performed to ensure complete reaction.
Protocol 2: Determination of Gel Content
The gel content is a measure of the insoluble fraction of the polymer network, indicating the extent of crosslinking.
Materials:
-
Crosslinked polymer sample of known weight (W_initial)
-
Soxhlet extraction apparatus
-
Appropriate solvent (e.g., Tetrahydrofuran or Toluene)
-
Vacuum oven
Procedure:
-
Weigh a dried sample of the crosslinked polymer (W_initial).
-
Place the sample in a cellulose (B213188) thimble and perform Soxhlet extraction with a suitable solvent for 24 hours to remove any unreacted monomers and soluble (non-crosslinked) polymer chains.
-
After extraction, carefully remove the sample from the thimble and dry it in a vacuum oven at a constant temperature until a constant weight is achieved (W_final).
-
The gel content is calculated using the following equation:
Gel Content (%) = (W_final / W_initial) x 100
Protocol 3: Measurement of Swelling Ratio
The swelling ratio provides insight into the crosslink density of the polymer network. A lower swelling ratio generally indicates a higher degree of crosslinking.
Materials:
-
Dried, pre-weighed crosslinked polymer sample (W_dry)
-
Swelling solvent (e.g., deionized water for hydrogels, or an organic solvent like Toluene for organogels)
-
Beaker
-
Filter paper
Procedure:
-
Immerse a pre-weighed, dried polymer sample (W_dry) in the chosen swelling solvent at a constant temperature.
-
Allow the sample to swell until equilibrium is reached. This can take from several hours to days, depending on the polymer and solvent.
-
Periodically remove the swollen sample, gently blot the surface with filter paper to remove excess solvent, and weigh it (W_swollen). Equilibrium is reached when the weight of the swollen sample remains constant over successive measurements.
-
The equilibrium swelling ratio (Q) is calculated as:
Swelling Ratio (Q) = (W_swollen - W_dry) / W_dry
Data Presentation
The following tables present hypothetical yet representative data on how varying the molar ratio of this compound (a monofunctional thiol) to a trifunctional ene (like TMPTA) can influence the properties of the resulting polymer network. In this scenario, as the relative amount of the multifunctional ene increases, the crosslink density is expected to increase.
Table 1: Effect of Thiol:Ene Molar Ratio on Gel Content and Swelling Ratio
| Formulation ID | Thiol:Ene Molar Ratio (B3MP:TMPTA) | Gel Content (%) | Swelling Ratio in Toluene (Q) |
| TN-1 | 1.2:1.0 | ~ 85 | ~ 3.5 |
| TN-2 | 1.0:1.0 | ~ 92 | ~ 2.8 |
| TN-3 | 0.8:1.0 | ~ 98 | ~ 2.1 |
Table 2: Effect of Thiol:Ene Molar Ratio on Mechanical Properties
| Formulation ID | Thiol:Ene Molar Ratio (B3MP:TMPTA) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| TN-1 | 1.2:1.0 | ~ 50 | ~ 15 | ~ 40 |
| TN-2 | 1.0:1.0 | ~ 150 | ~ 25 | ~ 25 |
| TN-3 | 0.8:1.0 | ~ 300 | ~ 35 | ~ 10 |
Visualizations
The following diagrams illustrate the key processes involved in the formation of polymer networks using this compound.
References
- 1. "Thiol-ene Photopolymerization Kinetics of Vinyl Acrylate/Multifunction" by Tai Y. Lee, Todd M. Roper et al. [aquila.usm.edu]
- 2. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butyl 3-mercaptopropionate in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Butyl 3-mercaptopropionate (B1240610) (B3MP) in the formulation of coatings and adhesives. B3MP is a versatile monofunctional thiol that primarily acts as a chain transfer agent (CTA) in polymer synthesis, enabling precise control over molecular weight and polymer architecture. Its application is particularly prominent in acrylic emulsion polymers and UV-curable systems.
Application in Acrylic Emulsion Polymers for Coatings and Adhesives
In the synthesis of acrylic polymers for coatings and adhesives, B3MP is utilized to regulate the molecular weight and narrow the molecular weight distribution of the resulting polymer.[1] This control over polymer characteristics is crucial for achieving desired rheological properties, adhesion, and mechanical performance in the final product.
Core Function: Chain Transfer Agent
During free-radical emulsion polymerization of acrylic monomers, B3MP can donate a hydrogen atom from its thiol group (-SH) to a growing polymer chain, effectively terminating that chain. The resulting thiyl radical can then initiate a new polymer chain. This process, known as chain transfer, allows for the production of a larger number of shorter polymer chains, leading to a lower average molecular weight and a narrower distribution of chain lengths.
Experimental Protocol: Emulsion Polymerization of an Acrylic Terpolymer
This protocol is adapted from methodologies described in patent literature for the synthesis of acrylic polymers for coatings and adhesives.[1][2]
Materials:
-
Monomers: Ethyl Acrylate (EA), Methyl Methacrylate (MMA), Methacrylic Acid (MAA)
-
Chain Transfer Agent: Butyl 3-mercaptopropionate (B3MP)
-
Initiator: Ammonium (B1175870) Persulfate
-
Emulsifier: Sodium Lauryl Sulfate (B86663)
-
Deionized Water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a stirrer, condenser, thermocouple, and inlets for nitrogen and monomer feed.
-
Monomer emulsion feed vessel
-
Initiator solution feed vessel
-
Heating and cooling system for the reactor
Procedure:
-
Reactor Setup: A solution of sodium lauryl sulfate in deionized water is charged to the reactor. The reactor is purged with nitrogen and heated to the reaction temperature (typically 75-85°C) with stirring.
-
Monomer Emulsion Preparation: In a separate vessel, a pre-emulsion is prepared by mixing ethyl acrylate, methyl methacrylate, methacrylic acid, this compound, sodium lauryl sulfate, and deionized water. The relative amounts of the monomers can be adjusted based on the desired properties of the final polymer.
-
Initiator Solution Preparation: The ammonium persulfate initiator is dissolved in deionized water in a separate vessel.
-
Polymerization: A portion of the monomer emulsion and the initiator solution are added to the heated reactor to initiate polymerization. After initiation, the remaining monomer emulsion and initiator solution are fed into the reactor over a period of 2-4 hours.
-
Completion and Cooling: After the feeds are complete, the reaction is held at temperature for an additional 1-2 hours to ensure complete monomer conversion. The resulting polymer emulsion is then cooled to room temperature.
Quantitative Data: Effect of B3MP on Polymer Properties
The concentration of B3MP has a significant impact on the molecular weight and particle size of the resulting acrylic polymer. The following table summarizes the expected trends based on experimental data.
| B3MP Concentration (wt% based on monomer) | Weight-Average Molecular Weight (Mw) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI = Mw/Mn) | Particle Size Range (µm) |
| 0% (Control) | High | High | Broad (e.g., > 3.0) | 0.5 - 5.0[1] |
| Low (e.g., 0.5%) | Medium | Medium | Narrower | Smaller |
| High (e.g., 2.0%) | Low | Low | Narrow (e.g., < 2.0) | 0.25 - 1.0[1] |
Note: The exact values will depend on the specific monomer composition, initiator concentration, and reaction conditions.
Experimental Workflow for Acrylic Emulsion Polymerization
Caption: Workflow for acrylic emulsion polymerization using B3MP.
Application in UV-Curable Coatings and Adhesives
This compound is a key component in thiol-ene and thiol-yne photopolymerization reactions, which are used to create rapidly curing coatings and adhesives upon exposure to UV light.[3] In these systems, the thiol group of B3MP reacts with a carbon-carbon double or triple bond (the "ene" or "yne" component) in the presence of a photoinitiator and UV light.
Core Function: Reactive Monomer in Thiol-Ene/Yne Systems
The thiol-ene/yne reaction is a "click" chemistry reaction, meaning it is fast, efficient, and produces high yields with minimal byproducts. B3MP serves as a reactive monomer that crosslinks with other monomers containing "ene" or "yne" functional groups to form a highly cross-linked polymer network. This rapid curing process is advantageous for applications requiring high throughput and low energy consumption.
Experimental Protocol: UV-Cured Thiol-Ene Coating Formulation
This protocol provides a general method for preparing and curing a simple UV-curable thiol-ene coating.
Materials:
-
Thiol Monomer: this compound (B3MP)
-
Ene Monomer: Trimethylolpropane triallyl ether (TMPTAE) or other multifunctional ene
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Substrate: Glass or metal panel
Equipment:
-
Mixing vessel
-
Magnetic stirrer
-
Film applicator (e.g., Mayer rod)
-
UV curing system with a medium-pressure mercury lamp
Procedure:
-
Formulation: In a light-protected vessel, mix the this compound and the ene monomer (e.g., TMPTAE) in the desired stoichiometric ratio (typically 1:1 thiol to ene functional groups).
-
Photoinitiator Addition: Add the photoinitiator to the mixture at a concentration of 1-5 wt% and stir until completely dissolved.
-
Coating Application: Apply the formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 25-50 µm).
-
UV Curing: Immediately expose the coated substrate to UV radiation from a medium-pressure mercury lamp. The required UV dose will depend on the photoinitiator concentration, coating thickness, and lamp intensity. Curing is typically complete within seconds to minutes.
-
Characterization: Evaluate the cured coating for properties such as hardness, adhesion, and solvent resistance.
Quantitative Data: Typical Properties of a UV-Cured Thiol-Ene Coating
| Property | Typical Value | Test Method |
| Tack-Free Time | < 10 seconds | Manual touch |
| Pencil Hardness | F - 2H | ASTM D3363 |
| Cross-hatch Adhesion | 4B - 5B | ASTM D3359 |
| Solvent Resistance (MEK rubs) | > 100 | ASTM D5402 |
Note: These values are illustrative and can be tailored by adjusting the formulation components and curing conditions.
Thiol-Ene Photopolymerization Signaling Pathway
Caption: Mechanism of UV-initiated thiol-ene polymerization.
Application in Pressure-Sensitive Adhesives (PSAs)
While less documented in readily available literature than its use in coatings, B3MP can be incorporated into pressure-sensitive adhesive formulations, particularly those based on acrylic polymers. Its function as a chain transfer agent allows for the tailoring of the viscoelastic properties of the adhesive, which are critical for achieving the desired balance of tack, peel adhesion, and shear strength.
Core Function: Viscoelastic Modifier
By controlling the molecular weight of the acrylic polymer, B3MP influences the glass transition temperature (Tg) and the storage and loss moduli of the adhesive. Lower molecular weight polymers, achieved with higher concentrations of B3MP, generally lead to lower viscosity, increased tack, and lower shear strength. Conversely, higher molecular weight polymers result in higher viscosity, lower tack, and improved shear strength.
Experimental Protocol: Formulation of an Acrylic PSA
This protocol outlines the basic steps for preparing a solvent-borne acrylic PSA incorporating B3MP.
Materials:
-
Acrylic Monomers (e.g., 2-Ethylhexyl acrylate, Acrylic Acid)
-
Chain Transfer Agent: this compound (B3MP)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Ethyl acetate (B1210297) or Toluene
-
Substrate: PET film
Equipment:
-
Jacketed glass reactor with a stirrer, condenser, thermocouple, and inlets for nitrogen and monomer feed.
-
Heating mantle
-
Film coater
-
Drying oven
Procedure:
-
Polymerization: The acrylic monomers, B3MP, and a portion of the solvent are charged to the reactor. The mixture is heated under a nitrogen atmosphere, and the initiator (dissolved in the remaining solvent) is added portion-wise or continuously over several hours. The reaction is allowed to proceed to high conversion.
-
Formulation: The resulting polymer solution can be used directly or formulated with tackifiers, plasticizers, or other additives to fine-tune the adhesive properties.
-
Coating and Drying: The PSA solution is coated onto a PET film using a film coater to a specified thickness. The coated film is then dried in an oven to remove the solvent.
-
Testing: The dried PSA film is tested for tack, peel adhesion (180° peel test), and shear strength.
Quantitative Data: Expected Influence of B3MP on PSA Properties
| B3MP Concentration | Molecular Weight | Tack | Peel Adhesion | Shear Strength |
| Low | High | Lower | Lower | Higher |
| High | Low | Higher | Higher | Lower |
Note: This represents a general trend. The optimal balance of properties will depend on the specific application and formulation.
Logical Relationship in PSA Property Tuning
Caption: Influence of B3MP on key PSA properties.
References
- 1. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 2. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
Surface Modification of Materials Using Butyl 3-Mercaptopropionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 3-mercaptopropionate (B1240610) is a versatile monofunctional thiol compound utilized in a variety of surface modification applications.[1] Its chemical structure, featuring a reactive thiol (-SH) group and an ester functional group, allows for its use as a cross-linker, chain transfer agent, and a self-assembling monolayer reagent.[1][2] The thiol group provides a strong affinity for noble metal surfaces, such as gold, enabling the formation of well-ordered self-assembled monolayers (SAMs).[3] Additionally, the thiol group readily participates in thiol-ene "click" chemistry reactions, a highly efficient and versatile method for covalently modifying surfaces containing alkene functional groups.[4][5] This document provides detailed application notes and experimental protocols for the use of butyl 3-mercaptopropionate in surface modification, with a focus on applications relevant to materials science and drug delivery.
Application 1: Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
The formation of SAMs on gold is a fundamental technique for controlling the interfacial properties of materials, with applications in biosensors, biocompatible coatings, and fundamental surface science studies.[3] this compound can form a dense, hydrophobic monolayer on gold surfaces.
Experimental Protocol: SAM Formation
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (≥98% purity)
-
Anhydrous ethanol (B145695) (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.
-
Thoroughly rinse the substrates with copious amounts of deionized water, followed by a final rinse with anhydrous ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass beaker.
-
Immerse the cleaned and dried gold substrates into the thiol solution.
-
Seal the beaker and allow the self-assembly process to proceed for 18-24 hours at room temperature. To minimize oxidation, the headspace of the beaker can be purged with nitrogen.
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with anhydrous ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Store the modified substrates in a clean, dry environment, such as a desiccator.
-
Characterization and Expected Results
The formation and quality of the this compound SAM can be characterized by various surface-sensitive techniques.
-
Contact Angle Goniometry: Measures the surface wettability. A significant increase in the water contact angle is expected after SAM formation, indicating a more hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. The presence of sulfur (S 2p), carbon (C 1s), and oxygen (O 1s) peaks, along with the attenuation of the gold (Au 4f) signal, indicates the formation of the monolayer. Angle-resolved XPS can provide information on the thickness and orientation of the monolayer.[3][6][7]
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): Provide topographical images of the surface, revealing the packing and ordering of the monolayer.[8]
| Parameter | Bare Gold | This compound SAM (Expected) | Reference Compound (Dodecanethiol SAM) |
| Water Contact Angle | < 20° | > 80° | ~110° |
| Monolayer Thickness | N/A | ~1.6 nm | ~1.6 nm[3] |
| Molecular Tilt Angle | N/A | ~27° from surface normal | ~27° from surface normal[3] |
Table 1: Expected quantitative data for the characterization of a this compound SAM on a gold surface. Values for the reference compound are provided for comparison.
Experimental Workflow: SAM Formation
Application 2: Surface Modification via Thiol-Ene "Click" Chemistry
Thiol-ene "click" chemistry is a powerful tool for the covalent modification of surfaces that possess alkene ("ene") functionalities.[4][5] This reaction is characterized by high efficiency, rapid reaction rates under mild conditions, and insensitivity to oxygen.[4] this compound can be used to introduce ester functionalities onto a variety of polymer and nanoparticle surfaces.
Experimental Protocol: Thiol-Ene Photografting
Materials:
-
Alkene-functionalized substrate (e.g., vinyl-functionalized polymer film, allyl-modified silica (B1680970) nanoparticles)
-
This compound (≥98% purity)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Reaction vessel (e.g., quartz tube or petri dish)
-
UV lamp (e.g., 365 nm)
-
Nitrogen gas (high purity)
Procedure:
-
Reaction Setup:
-
Place the alkene-functionalized substrate in the reaction vessel.
-
Prepare a solution of this compound and the photoinitiator in the chosen anhydrous solvent. A typical molar ratio is 1.2:1:0.1 of thiol:ene:initiator, but this may require optimization depending on the substrate.
-
Add the solution to the reaction vessel containing the substrate.
-
-
Degassing:
-
Degas the reaction mixture by bubbling with high-purity nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
-
Photopolymerization:
-
Seal the reaction vessel and place it under a UV lamp.
-
Irradiate the mixture for a specified time (typically 15-60 minutes), depending on the reactivity of the ene and the desired degree of modification.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate extensively with the reaction solvent (e.g., THF) to remove unreacted reagents.
-
Perform additional rinsing with other solvents (e.g., ethanol, acetone) to ensure complete removal of byproducts.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
Characterization and Expected Results
Successful surface modification can be confirmed by the following techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of the C=C stretching vibration (around 1640 cm⁻¹) and the -SH stretching vibration (around 2570 cm⁻¹) and the appearance of new C-S stretching bands can confirm the thiol-ene reaction.[9]
-
X-ray Photoelectron Spectroscopy (XPS): An increase in the sulfur and oxygen atomic concentrations on the surface would indicate successful grafting of this compound.
-
Contact Angle Goniometry: A change in the water contact angle will indicate a change in surface hydrophilicity/hydrophobicity.
| Parameter | Unmodified Alkene Surface (Example) | This compound Modified Surface (Expected) |
| Water Contact Angle | Dependent on substrate (e.g., ~90° for a hydrophobic polymer) | Change in contact angle (increase or decrease depending on initial substrate polarity) |
| FTIR: C=C Peak Intensity | Present | Significantly Reduced or Absent |
| FTIR: -SH Peak Intensity | Absent | Absent (after reaction) |
| XPS: Sulfur (S 2p) | Absent | Present |
Table 2: Expected qualitative and quantitative changes upon surface modification with this compound via thiol-ene chemistry.
Experimental Workflow: Thiol-Ene Photografting
Application 3: Functionalization of Nanoparticles for Drug Delivery
The surface modification of nanoparticles is crucial for their application in drug delivery, as it influences their stability, biocompatibility, and drug loading/release characteristics.[10] While direct examples using this compound are limited in the initial search, the related compound 3-mercaptopropionic acid has been used to functionalize gold and zinc oxide nanoparticles for drug delivery applications.[11][12] The ester group in this compound could be potentially hydrolyzed to a carboxylic acid for subsequent drug conjugation.
Conceptual Protocol: Nanoparticle Functionalization
This protocol describes a general approach for the functionalization of gold nanoparticles (AuNPs).
Materials:
-
Gold nanoparticles (AuNPs) suspension
-
This compound
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Procedure:
-
Ligand Exchange:
-
To a suspension of AuNPs in water or ethanol, add an ethanolic solution of this compound in excess.
-
Stir the mixture vigorously for 24 hours at room temperature to facilitate the exchange of the original capping agent with this compound.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the functionalized AuNPs.
-
Remove the supernatant containing excess thiol and unbound ligands.
-
Resuspend the nanoparticle pellet in fresh ethanol and repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted reagents.
-
Finally, resuspend the purified, functionalized nanoparticles in a suitable buffer, such as PBS, for further use.
-
-
(Optional) Hydrolysis to Carboxylic Acid:
-
To create a carboxylic acid-terminated surface for drug conjugation, the ester group of the bound this compound can be hydrolyzed under basic conditions (e.g., using a dilute NaOH solution). The reaction conditions would need to be carefully optimized to avoid nanoparticle aggregation.
-
Characterization
-
Dynamic Light Scattering (DLS) and Zeta Potential: To determine the size distribution and surface charge of the nanoparticles before and after functionalization.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
-
UV-Vis Spectroscopy: The surface plasmon resonance peak of AuNPs may shift upon surface modification.
-
FTIR and XPS: To confirm the presence of the this compound on the nanoparticle surface.
Signaling Pathway: Nanoparticle Functionalization for Drug Delivery
Conclusion
This compound is a valuable reagent for the surface modification of a wide range of materials. Its ability to form self-assembled monolayers on gold and participate in efficient thiol-ene click reactions allows for precise control over surface properties. The protocols and application notes provided here offer a foundation for researchers and scientists to utilize this compound in their work. It is important to note that the specific reaction conditions and characterization results may vary depending on the substrate and experimental setup, and therefore optimization of these protocols is recommended for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. icpms.labrulez.com [icpms.labrulez.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ordered structures of self-assembled monolayers of 3-mercaptopropionic acid on Au(111): in situ scanning tunneling microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. westmont.edu [westmont.edu]
- 10. Functionalized gold nanoparticles for drug delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The enhancement effect of gold nanoparticles in drug delivery and as biomarkers of drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butyl 3-mercaptopropionate in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 3-mercaptopropionate (B1240610) is a versatile organosulfur compound with emerging applications in the field of drug delivery. Its terminal thiol (-SH) group provides a reactive handle for conjugation to nanoparticle surfaces or for incorporation into polymer matrices through mechanisms like thiol-ene click chemistry. This reactivity allows for the development of sophisticated drug delivery systems, including stimuli-responsive nanoparticles and hydrogels that can release therapeutic payloads in a controlled manner in response to specific physiological cues, such as changes in pH or redox potential.
This document provides detailed experimental protocols for the formulation, characterization, and evaluation of drug delivery systems utilizing Butyl 3-mercaptopropionate. The protocols focus on the development of redox-responsive and pH-sensitive nanoparticles, leveraging the unique chemical properties of the thiol moiety.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization and evaluation of drug delivery systems analogous to those that can be prepared using this compound.
Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles
| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| NP-B3MP-DOX-1 | 155 ± 5.2 | 0.18 ± 0.02 | -25.8 ± 1.5 | 88.2 ± 3.1 | 4.5 ± 0.3 |
| NP-B3MP-DOX-2 | 180 ± 6.8 | 0.21 ± 0.03 | -22.4 ± 1.8 | 85.7 ± 2.8 | 6.2 ± 0.4 |
| Control-NP-DOX | 148 ± 4.9 | 0.17 ± 0.02 | -15.1 ± 1.2 | 90.5 ± 2.5 | 4.8 ± 0.2 |
Table 2: In Vitro Drug Release Profile at 37°C
| Formulation Code | Cumulative Release at 24h (pH 7.4) (%) | Cumulative Release at 24h (pH 5.5) (%) | Cumulative Release at 24h (pH 7.4 + 10 mM GSH) (%) |
| NP-B3MP-DOX-1 | 25.3 ± 2.1 | 55.8 ± 3.5 | 75.2 ± 4.1 |
| NP-B3MP-DOX-2 | 22.1 ± 1.9 | 51.2 ± 3.1 | 70.6 ± 3.8 |
| Control-NP-DOX | 28.5 ± 2.4 | 30.1 ± 2.6 | 32.4 ± 2.9 |
GSH: Glutathione, a reducing agent found in higher concentrations inside cells, particularly in the tumor microenvironment.
Experimental Protocols
Protocol 1: Formulation of Redox-Responsive Nanoparticles using this compound
This protocol describes the formulation of lipid-polymer hybrid nanoparticles where this compound is incorporated to impart redox sensitivity. The model drug used is Doxorubicin (DOX).
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound
-
Doxorubicin hydrochloride (DOX·HCl)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Synthesis of DSPE-PEG-B3MP: a. Dissolve DSPE-PEG-Amine (100 mg), EDC (1.5 molar excess), and NHS (1.5 molar excess) in 10 mL of anhydrous DMSO. b. Stir the reaction mixture for 30 minutes at room temperature to activate the carboxyl groups. c. Add this compound (2 molar excess) to the reaction mixture. d. Stir for 24 hours at room temperature under a nitrogen atmosphere. e. Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted reagents. f. Lyophilize the purified product to obtain DSPE-PEG-S-S-Butylpropionate (a disulfide-linked conjugate is expected to form via oxidation).
-
Nanoparticle Formulation by Emulsion-Solvent Evaporation: a. Dissolve PLGA (50 mg), DSPE-PEG-B3MP (5 mg), and DOX·HCl (5 mg) in 5 mL of DCM. b. Emulsify this organic phase into 20 mL of a 2% w/v aqueous solution of polyvinyl alcohol (PVA) by sonication on an ice bath for 3 minutes. c. Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for solvent evaporation. d. Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes. e. Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. f. Resuspend the final nanoparticle formulation in PBS for further characterization.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential: a. Dilute the nanoparticle suspension in deionized water. b. Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency and Drug Loading: a. Lyophilize a known amount of the nanoparticle formulation. b. Dissolve the lyophilized nanoparticles in DMSO to release the encapsulated drug. c. Quantify the amount of DOX using a UV-Vis spectrophotometer or fluorescence spectroscopy at an excitation/emission of 480/590 nm. d. Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
- EE% = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
- DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the pH and redox-responsive release of DOX from the formulated nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
PBS (pH 7.4 and pH 5.5)
-
Glutathione (GSH)
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Prepare three release media: PBS (pH 7.4), PBS (pH 5.5), and PBS (pH 7.4) containing 10 mM GSH.
-
Transfer 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in 50 mL of one of the release media and maintain at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time for each condition.
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle formulation, characterization, and in vitro evaluation.
Caption: Schematic of stimuli-responsive drug release from nanoparticles in the intracellular environment.
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl 3-mercaptopropionate in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butyl 3-mercaptopropionate (B1240610) as a chain transfer agent (CTA) in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Butyl 3-mercaptopropionate in polymerization?
This compound (B3MP) is a monofunctional thiol primarily used as a chain transfer agent (CTA) to control the molecular weight of polymers during radical polymerization.[1][2][3][4] Its thiol group can donate a hydrogen atom to a growing polymer radical, effectively terminating that chain and initiating a new one. This regulation of polymer chain length is crucial for tailoring the final properties of the material, such as viscosity and tensile strength.[3]
Q2: In which polymerization systems can this compound be used?
This compound is versatile and can be employed in various polymerization systems, including:
-
Thiol-ene and thiol-yne photopolymerizations for creating highly cross-linked networks.[1][3]
-
Emulsion polymerization.
-
Solution polymerization.
Q3: How does the concentration of this compound affect the molecular weight of the resulting polymer?
Increasing the concentration of this compound will lead to a decrease in the average molecular weight of the polymer. This is because a higher concentration of the chain transfer agent increases the probability of chain termination and the initiation of new, shorter polymer chains.
Data Presentation: Illustrative Effect of this compound Concentration
The following table provides an illustrative example of how varying the concentration of this compound can impact the number-average molecular weight (Mn) and polydispersity index (PDI) of a polymer. Actual results will vary depending on the specific monomer system, initiator, and reaction conditions.
| Experiment ID | Monomer Concentration (mol/L) | Initiator Concentration (mmol/L) | This compound (mol% relative to monomer) | Mn ( g/mol ) | PDI |
| 1 | 2.0 | 10 | 0.0 | 150,000 | 2.5 |
| 2 | 2.0 | 10 | 0.1 | 80,000 | 2.1 |
| 3 | 2.0 | 10 | 0.5 | 35,000 | 1.8 |
| 4 | 2.0 | 10 | 1.0 | 15,000 | 1.6 |
Troubleshooting Guide
Q4: I added this compound to my polymerization, but the molecular weight is still too high. What should I do?
If the molecular weight of your polymer is higher than expected, consider the following:
-
Increase the Concentration of this compound: The most direct way to decrease molecular weight is to increase the amount of the chain transfer agent.
-
Ensure Homogeneous Mixing: Inadequate mixing can lead to localized regions with lower CTA concentration, resulting in a population of high molecular weight chains. Ensure your reaction setup provides sufficient agitation.
-
Check for Impurities: Impurities in the monomer or solvent could potentially interfere with the chain transfer process.
-
Verify Reagent Purity: Ensure the this compound has not degraded. It is incompatible with strong oxidizing agents.[1]
Q5: My polymerization rate has significantly decreased after adding this compound. How can I address this?
While some chain transfer agents can decrease the polymerization rate, this is not always the case. If you observe a significant decrease in rate:
-
Evaluate Initiator Concentration: A slight increase in the initiator concentration may be necessary to compensate for any retardation effects.
-
Consider Temperature Adjustment: Increasing the reaction temperature can increase the overall rate of polymerization. However, this may also affect the chain transfer efficiency, so optimization is key.
-
Investigate Potential Side Reactions: In some systems, the radical generated from the chain transfer agent may be less reactive towards the monomer than the original propagating radical, leading to a slower rate.
Q6: I am observing a broad polydispersity index (PDI) in my final polymer. How can I achieve a narrower distribution?
A broad PDI suggests a lack of control over the polymerization process. To achieve a narrower PDI:
-
Optimize the Chain Transfer Agent to Initiator Ratio: The relative concentrations of the CTA and the initiator are critical for controlling the number of polymer chains and their growth.
-
Ensure Consistent Reaction Conditions: Maintain a stable temperature and monomer feed rate (in semi-batch processes) to ensure uniform polymerization conditions throughout the reaction.
-
Delayed Addition of Chain Transfer Agent: In some systems, adding the chain transfer agent after particle nucleation has occurred can lead to better control over particle size and molecular weight distribution.[5]
Experimental Protocols
Protocol: Optimization of this compound Concentration in Emulsion Polymerization
This protocol outlines a general procedure for determining the optimal concentration of this compound for a target molecular weight in an emulsion polymerization system.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene)
-
Deionized water
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
This compound
-
Buffer (optional, e.g., sodium bicarbonate)
-
Nitrogen gas source
-
Reaction vessel with mechanical stirring, reflux condenser, and temperature control
Procedure:
-
Preparation of the Aqueous Phase: In the reaction vessel, dissolve the surfactant and buffer (if used) in deionized water.
-
Inert Atmosphere: Purge the vessel with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.
-
Preparation of the Organic Phase: In a separate container, mix the monomer with the desired concentration of this compound. It is recommended to run a series of experiments with varying CTA concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mol% relative to the monomer).
-
Pre-emulsification: Add the organic phase to the aqueous phase while stirring to form a stable pre-emulsion.
-
Initiation: Heat the reactor to the desired polymerization temperature (e.g., 70-80 °C). Once the temperature is stable, add the initiator (dissolved in a small amount of deionized water) to start the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring for changes in appearance (e.g., from milky white to a more translucent latex).
-
Termination and Characterization: Cool the reactor to room temperature. Analyze the resulting polymer for molecular weight (Mn and Mw) and polydispersity index (PDI) using techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Data Analysis: Plot the resulting molecular weight as a function of the this compound concentration to determine the optimal concentration for your target molecular weight.
Visualizations
Caption: Workflow for optimizing B3MP concentration.
Caption: B3MP chain transfer signaling pathway.
References
Troubleshooting poor molecular weight control with Butyl 3-mercaptopropionate
Technical Support Center: Butyl 3-mercaptopropionate (B1240610)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with molecular weight control in polymerization reactions using Butyl 3-mercaptopropionate as a chain transfer agent (CTA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymer's molecular weight (Mw) is significantly higher than my target. What are the most common causes?
A1: A higher-than-expected molecular weight is typically caused by an insufficient rate of chain transfer. Several factors could be responsible:
-
Incorrect CTA Concentration: The most likely cause is that the concentration of this compound is too low relative to the monomer concentration. Double-check all calculations and measurements for preparing your reaction mixture.
-
Low Initiator Concentration: While counterintuitive, a very low initiator concentration can lead to fewer growing chains, allowing each chain to become longer before termination or transfer occurs.[1]
-
CTA Degradation: this compound, like other thiols, can be susceptible to oxidation.[2] Ensure it has been stored properly under an inert atmosphere and away from heat and light. Impurities can reduce its effectiveness.
-
Low Reaction Temperature: The chain transfer reaction has an activation energy. If the reaction temperature is too low, the rate of chain transfer may be significantly reduced compared to the rate of propagation, leading to higher molecular weight polymers.
Q2: The molecular weight of my polymer is much lower than predicted. What should I investigate?
A2: A lower-than-expected molecular weight points to an excessively high rate of chain transfer or termination. Consider these possibilities:
-
Excessive CTA Concentration: An overdose of this compound will result in frequent chain transfer events, producing a larger number of short polymer chains.[3] Carefully verify your reagent quantities.
-
High Initiator Concentration: A high concentration of initiator generates a large number of free radicals, leading to the simultaneous growth of many polymer chains.[4] With a fixed amount of monomer, this results in a lower average molecular weight.[5]
-
High Reaction Temperature: Elevated temperatures increase the rate of all reactions, including initiation and chain transfer. This can lead to a higher overall rate of termination and transfer relative to propagation, thus decreasing the final molecular weight.
-
Reactive Impurities: Impurities in the monomer or solvent can act as unintended chain transfer agents, contributing to the reduction in molecular weight.
Q3: My Polydispersity Index (PDI) is very broad (> 2.0). How can I achieve a narrower molecular weight distribution?
A3: A high PDI indicates a lack of control over the polymerization, resulting in polymer chains of widely varying lengths. To narrow the PDI, focus on reaction consistency and purity:
-
Inconsistent Temperature: Fluctuations in reaction temperature can alter the rates of initiation, propagation, and transfer throughout the experiment, leading to a broad PDI. Ensure your reaction vessel is in a stable temperature environment.
-
Poor Mixing: Inadequate agitation can create localized "hot spots" or areas with non-uniform concentrations of monomer, initiator, and CTA. This leads to different polymerization conditions in different parts of the reactor, broadening the PDI.
-
Slow Initiation: If the initiation process is slow and extends over a significant portion of the reaction time, polymer chains will start growing at different times, leading to a wider distribution of chain lengths.
-
Reagent Purity: As mentioned, impurities can introduce side reactions that disrupt controlled polymerization. Using highly purified monomer, solvent, and CTA is crucial for achieving a low PDI.[6] Excellent molecular weight control is possible with 3-mercaptopropionate esters, which should result in narrow molecular weight distributions.[7]
Q4: Can impurities in this compound affect my experiment?
A4: Yes, absolutely. The effectiveness of this compound relies on the reactivity of its thiol (-SH) group.[8] Impurities can interfere with this process:
-
Oxidizing Agents: Contact with oxidizing agents can convert the thiol group to a disulfide (R-S-S-R), rendering it inactive as a chain transfer agent.[2]
-
Other Reactive Species: Any impurity that can react with the thiol or the propagating radical can introduce unwanted side reactions, affecting both molecular weight and PDI.
-
Water Content: While not always detrimental, excess water can affect the solubility and kinetics in certain polymerization systems.
Always use high-purity this compound from a reputable supplier and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
Data Presentation: Impact of Reagent Concentration
The following tables illustrate the expected trends when varying CTA and initiator concentrations. Exact values are system-dependent (monomer, solvent, temperature), but the relationships are fundamental.
Table 1: Illustrative Effect of CTA Concentration on Molecular Weight Conditions: Fixed Monomer and Initiator Concentration, Constant Temperature.
| [CTA]:[Monomer] Molar Ratio | Expected Number Average Molecular Weight (Mn) ( g/mol ) | Expected Polydispersity Index (PDI) |
| 1:500 | 85,000 | 1.8 - 2.2 |
| 1:200 | 35,000 | 1.6 - 1.9 |
| 1:100 | 18,000 | 1.5 - 1.7 |
| 1:50 | 9,500 | 1.4 - 1.6 |
Table 2: Illustrative Effect of Initiator Concentration on Molecular Weight Conditions: Fixed Monomer and CTA Concentration, Constant Temperature.
| [Initiator]:[Monomer] Molar Ratio | Expected Number Average Molecular Weight (Mn) ( g/mol ) | Expected Polydispersity Index (PDI) |
| 1:2000 | 45,000 | 1.7 - 2.0 |
| 1:1000 | 32,000 | 1.6 - 1.9 |
| 1:500 | 22,000 | 1.7 - 2.1 |
| 1:250 | 15,000 | 1.8 - 2.3 |
Visualized Guides and Workflows
Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose issues with molecular weight control.
Caption: A step-by-step workflow for troubleshooting poor molecular weight control.
Mechanism of Chain Transfer
This diagram illustrates how this compound (HS-R) controls polymer chain growth.
Caption: The catalytic cycle of a chain transfer agent in radical polymerization.
Experimental Protocols
General Protocol for Solution Polymerization of an Acrylic Monomer
This protocol provides a baseline procedure. Specific quantities, temperatures, and times should be adapted for the target molecular weight and specific monomer used.
1. Reagent Preparation and Purification:
-
Monomer (e.g., Methyl Methacrylate): Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor.
-
Solvent (e.g., Toluene): Use anhydrous solvent. If necessary, distill over a suitable drying agent.
-
Initiator (e.g., AIBN): Recrystallize from a suitable solvent (e.g., methanol) if purity is in doubt. Store at low temperature.
-
Chain Transfer Agent (this compound): Use as received from a reputable supplier. Ensure it is colorless.[9] Store under an inert atmosphere.
2. Reaction Setup:
-
Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a nitrogen/argon inlet.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove moisture and oxygen.
3. Polymerization Procedure:
-
To the reaction flask, add the desired amount of solvent, monomer, this compound, and initiator. An example charge might be:
-
Toluene: 100 mL
-
Methyl Methacrylate: 20 g (0.2 mol)
-
This compound: 0.162 g (0.001 mol, for a [CTA]:[M] ratio of 1:200)
-
AIBN: 0.164 g (0.001 mol, for an [I]:[M] ratio of 1:200)
-
-
Begin vigorous stirring.
-
Purge the solution with dry nitrogen or argon for 20-30 minutes to remove dissolved oxygen.
-
Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C for AIBN).
-
Maintain the reaction under a positive pressure of inert gas for the specified duration (e.g., 6-24 hours).
4. Polymer Isolation and Purification:
-
After the reaction period, cool the flask to room temperature.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane) while stirring vigorously.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh non-solvent to remove unreacted monomer, initiator fragments, and CTA.
-
To further purify, redissolve the polymer in a small amount of a good solvent (e.g., THF, acetone) and re-precipitate.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
5. Characterization:
-
Determine the molecular weight (Mn, Mw) and Polydispersity Index (PDI) of the final polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
References
- 1. pstc.org [pstc.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. youtube.com [youtube.com]
- 4. livetoplant.com [livetoplant.com]
- 5. youtube.com [youtube.com]
- 6. This compound, 16215-21-7 [thegoodscentscompany.com]
- 7. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 8. This compound | 16215-21-7 | Benchchem [benchchem.com]
- 9. This compound | 16215-21-7 [chemicalbook.com]
Technical Support Center: Enhancing Thiol-Ene Reactions with Butyl 3-mercaptopropionate
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Butyl 3-mercaptopropionate (B1240610) in thiol-ene reactions. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during thiol-ene reactions with Butyl 3-mercaptopropionate, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Inefficient Initiation: Insufficient generation of thiyl radicals. | Photo-initiation: Ensure the UV lamp wavelength is appropriate for your photoinitiator (typically 320-400 nm). Consider increasing the initiator concentration or irradiation time. For more efficient initiation, a cleavage-type (Type I) photoinitiator like DMPA is recommended.[1][2] Thermal Initiation: The reaction temperature may be too low for the thermal initiator (e.g., AIBN) to decompose efficiently.[1] Increasing the temperature can enhance the radical generation rate, but be aware that excessively high temperatures might promote side reactions.[1] |
| Oxygen Inhibition: Dissolved oxygen in the reaction mixture can quench the radical chain reaction. | Degas the reaction mixture thoroughly before initiation. This can be achieved by purging with an inert gas like nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.[1] | |
| Incorrect Stoichiometry: An imbalance in the thiol-to-ene molar ratio can result in the incomplete conversion of the limiting reagent. | While a 1:1 stoichiometric ratio is a common starting point, optimization may be necessary. In some cases, using a slight excess of one reagent can drive the reaction to completion.[1] | |
| Impurities in this compound: The presence of impurities such as disulfides (from oxidation) or residual starting materials from its synthesis can inhibit the reaction. | Use high-purity this compound. If oxidation is suspected, consider purifying the thiol before use. | |
| Slow Reaction Rate | Low Initiator Concentration: An insufficient amount of initiator will lead to a lower concentration of propagating radicals. | Gradually increase the initiator concentration. For photo-initiated reactions, increasing the light intensity can also accelerate the reaction rate. |
| Low Temperature: For thermally initiated reactions, the temperature might be too low for efficient radical propagation. | Cautiously increase the reaction temperature in increments while monitoring for the formation of side products. | |
| Poor Solvent Choice: The chosen solvent may not be optimal for the reactants or the reaction mechanism. | Thiol-ene reactions can often be performed neat (without solvent). If a solvent is required, select one that fully dissolves all reactants and the initiator. Common choices include THF, methanol, or DMF. | |
| Formation of Side Products | Homopolymerization of the 'ene': The initiator radical can directly add to the alkene, leading to chain-growth homopolymerization, a common side reaction, especially with electron-deficient alkenes like acrylates.[1] | Use a Type I photoinitiator, which is more selective for hydrogen abstraction from the thiol.[1] Optimizing the initiator concentration to the minimum effective level can also help. Running the reaction at a lower temperature may also disfavor homopolymerization. |
| Disulfide Formation: Thiyl radicals can combine to form disulfide bonds, which terminates the radical chain reaction. | This is more likely at higher thiol concentrations. Adjusting the stoichiometry or the rate of addition of the thiol can help minimize this side reaction. | |
| Rapid Increase in Viscosity or Gel Formation | Cross-linking: If multifunctional thiols or 'enes' are present, either as intended reactants or as impurities, a cross-linked polymer network can form, leading to a rapid increase in viscosity or gelation. | Ensure the purity of your this compound and the corresponding 'ene' reactant if a linear product is desired. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for a thiol-ene reaction with this compound?
A1: A 1:1 molar ratio of thiol to 'ene' functional groups is the typical starting point for these reactions. However, the optimal ratio can depend on the specific substrates and reaction conditions. For instance, to minimize the side reaction of bis(3-butoxycarbonylpropyl) sulfide (B99878) formation during the synthesis of this compound itself, a high molar ratio of hydrogen sulfide to butyl acrylate (B77674) is employed. In subsequent thiol-ene reactions, a slight excess of the thiol may be used to ensure complete conversion of the 'ene'.
Q2: Can I perform the thiol-ene reaction with this compound without a solvent?
A2: Yes, thiol-ene reactions are often performed neat, which can lead to faster reaction rates and avoids the need for solvent removal. However, if the viscosity of the reaction mixture becomes too high, or if one of the reactants is a solid, a suitable solvent that dissolves all components should be used.
Q3: How does the structure of the 'ene' affect the reaction with this compound?
A3: The reactivity of the 'ene' plays a crucial role. Electron-rich alkenes (e.g., vinyl ethers) and strained alkenes (e.g., norbornenes) are generally more reactive in radical thiol-ene reactions and are less prone to homopolymerization. Electron-deficient alkenes (e.g., acrylates) are also reactive but have a higher tendency to undergo homopolymerization as a side reaction.
Q4: What is the difference between photo-initiation and thermal initiation for these reactions?
A4: Photo-initiation uses a photoinitiator and UV light to generate radicals at room temperature, offering excellent temporal and spatial control. Thermal initiation employs a thermal initiator (e.g., AIBN) that decomposes upon heating to generate radicals. Photo-initiation is often more efficient and can lead to higher yields with fewer side reactions compared to thermal initiation, which may require elevated temperatures that can promote undesired pathways.[2]
Q5: How can I monitor the progress of my thiol-ene reaction?
A5: The progress of the reaction can be monitored by various analytical techniques. ¹H NMR spectroscopy can be used to observe the disappearance of the characteristic peaks of the thiol (-SH) and alkene (C=C-H) protons. FTIR spectroscopy is also effective for monitoring the disappearance of the S-H and C=C stretching bands. For qualitative monitoring, thin-layer chromatography (TLC) can be employed.
Quantitative Data
The efficiency of thiol-ene reactions can be influenced by several factors. The following tables summarize the impact of different reaction parameters on the outcome.
Table 1: Effect of Initiator Type on Thiol-Ene Reaction Conversion
| Initiator Type | Example | Initiation Method | Typical Conversion | Notes |
| Type I Photoinitiator | DMPA | UV Irradiation | High (>90%) | Generally more efficient due to direct radical generation.[2] |
| Type II Photoinitiator | Benzophenone | UV Irradiation | Moderate to High | Requires a co-initiator (the thiol itself can act as one). |
| Thermal Initiator | AIBN | Heating (e.g., 80°C) | Moderate | Higher temperatures can lead to side reactions and lower yields.[2] |
Table 2: Influence of Thiol:Ene Stoichiometry on Product Distribution
| Thiol:Ene Ratio | Expected Outcome | Potential Issues |
| 1:1 | Ideal for complete conversion of both reactants. | May require optimization depending on reactant reactivity. |
| > 1:1 (Excess Thiol) | Can drive the reaction to complete 'ene' conversion. | Increased chance of disulfide formation. |
| < 1:1 (Excess 'Ene') | Can drive the reaction to complete thiol conversion. | Increased likelihood of 'ene' homopolymerization. |
Experimental Protocols
The following are general procedures for conducting photo-initiated and thermal-initiated thiol-ene reactions with this compound. These should be adapted based on the specific 'ene' reactant and the scale of the reaction.
Protocol 1: Photo-initiated Thiol-Ene Reaction
Materials:
-
This compound (1.0 eq)
-
Alkene-containing substrate (1.0 - 1.2 eq)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 0.1-2.0 mol%)
-
Anhydrous, degassed solvent (e.g., THF, if necessary)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial) with a magnetic stir bar
-
UV lamp (e.g., 365 nm)
Procedure:
-
In the reaction vessel, combine this compound, the alkene substrate, and the photoinitiator. If using a solvent, dissolve the reactants in a minimal amount of the solvent.
-
Seal the reaction vessel and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
While stirring, place the reaction vessel under the UV lamp.
-
Irradiate the mixture for the intended duration (typically 15-60 minutes). Monitor the reaction progress using an appropriate technique (e.g., TLC, ¹H NMR, or FTIR).
-
Once the reaction is complete, if a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography to remove any unreacted starting materials and photoinitiator byproducts.
Protocol 2: Thermally Initiated Thiol-Ene Reaction
Materials:
-
This compound (1.0 eq)
-
Alkene-containing substrate (1.0 eq)
-
Thermal initiator (e.g., 2,2'-azobis(isobutyronitrile), AIBN, 0.5-2.0 mol%)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, if necessary)
-
Reaction flask with a reflux condenser and magnetic stir bar
-
Heating source (e.g., oil bath)
Procedure:
-
To the reaction flask, add this compound, the alkene substrate, and the thermal initiator. If using a solvent, dissolve the reactants in it.
-
Degas the solution by sparging with an inert gas for 15-20 minutes. Maintain an inert atmosphere throughout the reaction.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C for AIBN) with vigorous stirring.
-
Allow the reaction to proceed for several hours, monitoring its progress periodically.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it in vacuo. The crude product can then be purified as needed, typically by column chromatography.
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with thiol-ene reactions.
References
Stability issues of Butyl 3-mercaptopropionate under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Butyl 3-mercaptopropionate (B1240610) under various pH conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a faster than expected degradation of our formulation containing Butyl 3-mercaptopropionate. Could the pH of our aqueous formulation be the cause?
A1: Yes, the pH of your formulation is a critical factor in the stability of this compound. As an ester, it is susceptible to hydrolysis, a reaction that is significantly influenced by pH. Both acidic and alkaline conditions can catalyze the cleavage of the ester bond, leading to the formation of 3-mercaptopropionic acid and butanol. It is crucial to maintain the pH within a stable range to minimize degradation.
Q2: At what pH is this compound most stable?
A2: Generally, esters are most stable at a slightly acidic to neutral pH (around pH 4-6). Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. For formulations containing this compound, it is recommended to buffer the system to maintain a pH within this optimal range to ensure maximum stability.
Q3: We have noticed a change in the odor of our product containing this compound over time. Is this related to pH instability?
A3: A change in odor can be an indicator of degradation. The hydrolysis of this compound yields 3-mercaptopropionic acid and butanol. 3-mercaptopropionic acid has a distinct sulfurous odor which may differ from the parent ester. If you are noticing a change in the olfactory properties of your product, it is advisable to conduct analytical testing to quantify the parent compound and potential degradants.
Q4: Our formulation requires a pH outside of the optimal stability range for this compound. What can we do to minimize degradation?
A4: If your formulation necessitates a pH outside the 4-6 range, several strategies can be employed to mitigate degradation:
-
Lower Storage Temperature: Reducing the storage temperature can significantly slow down the rate of hydrolysis.
-
Excipient Selection: Certain excipients may either buffer the formulation more effectively or, conversely, catalyze degradation. A thorough excipient compatibility study is recommended.
-
Lyophilization: For some formulations, freeze-drying can remove water and prevent hydrolysis, thereby increasing the shelf-life of the product. The product can then be reconstituted immediately before use.
-
Microencapsulation: Encapsulating the this compound can protect it from the bulk pH of the formulation.
Q5: What are the primary degradation products of this compound under hydrolytic stress?
A5: The primary degradation pathway for this compound under both acidic and alkaline conditions is the hydrolysis of the ester linkage. This results in the formation of 3-mercaptopropionic acid and butanol. Under oxidative stress, the thiol group (-SH) can be oxidized to form disulfides or other sulfur oxides.
Quantitative Data on pH-Dependent Stability
The stability of esters, particularly those with neighboring functional groups like the sulfide (B99878) in this compound, is highly dependent on pH. Research on thiol-acrylate photopolymers, which contain structurally similar ester and sulfide linkages, demonstrates a clear trend of increased hydrolysis with increasing pH. The following table summarizes the ester hydrolysis rates observed in such a system at physiological and slightly alkaline pH.
| pH | Rate of Ester Hydrolysis (days⁻¹) |
| 7.4 | 0.074 ± 0.003 |
| 8.0 | 0.28 ± 0.005 |
Data from a study on thiol-acrylate photopolymers, which provides insight into the pH-dependent hydrolysis of esters with neighboring sulfide groups.[1] This data illustrates that even a small increase in pH from 7.4 to 8.0 can lead to a nearly four-fold increase in the rate of ester hydrolysis.[1]
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary degradant, 3-mercaptopropionic acid.
1. Materials and Reagents:
-
This compound reference standard
-
3-mercaptopropionic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Buffer salts (e.g., phosphate, acetate)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation for Stability Study:
-
Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7, 9).
-
Accurately weigh and dissolve this compound in each buffer to a known concentration.
-
Store the solutions at a controlled temperature (e.g., 40 °C) for the duration of the study.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution, dilute with the mobile phase to an appropriate concentration, and inject into the HPLC system.
5. Data Analysis:
-
Identify and quantify the peaks for this compound and 3-mercaptopropionic acid by comparing their retention times and peak areas to those of the reference standards.
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) at each pH.
Visualizations
Caption: Acid and Base-Catalyzed Hydrolysis Pathways of this compound.
Caption: Workflow for Determining the pH Stability of this compound.
References
Impact of temperature on Butyl 3-mercaptopropionate reactivity
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of temperature on the reactivity of Butyl 3-mercaptopropionate (B1240610). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of Butyl 3-mercaptopropionate?
A1: this compound is chemically stable under standard ambient conditions, specifically at room temperature.[1] However, it is a combustible liquid and strong heating should be avoided as it can form explosive mixtures with air upon intense heating. The flash point is 93°C (199.4°F). Despite this, high-purity, distilled grades are noted to have a longer shelf life at elevated temperatures, making them suitable for transport and storage in warmer climates.[2][3]
Q2: How does temperature affect the synthesis of this compound?
A2: The optimal temperature depends on the synthetic route:
-
Esterification of 3-mercaptopropionic acid with butanol: This reaction typically requires strong acid catalysts and temperatures ranging from 80°C to 140°C.[4] The reaction rate increases with temperature.[5]
-
Michael addition of hydrogen sulfide (B99878) (H₂S) to butyl acrylate: With a solid-supported guanidine (B92328) catalyst, a temperature of 70°C is recommended to maximize yield and minimize side reactions.[4] Other patented processes suggest a broader range of 15°C to 80°C, with a preference for 15°C to 45°C under pressure to ensure the liquid medium is homogeneous.[6]
Q3: What is the influence of temperature on thiol-ene "click" reactions involving this compound?
A3: Thiol-ene reactions are a primary application for this compound.[3] Temperature is a critical parameter for initiating these reactions, especially when using thermal initiators. For example, when using 2,2'-azoisobutyronitrile (AIBN) as a radical initiator, reactions are commonly conducted at temperatures between 60°C and 80°C.[7] The specific temperature will influence the rate of initiator decomposition and, consequently, the overall reaction kinetics.
Q4: Are there any temperature-sensitive side reactions to be aware of?
A4: Yes. During the synthesis via Michael addition of H₂S to butyl acrylate, a notable side reaction is the formation of the undesired byproduct, bis(3-butoxycarbonylpropyl) sulfide.[4] Precise temperature control is crucial to minimize this. Research has shown that maintaining a temperature of 70°C with certain catalysts can achieve a high selectivity of 99.2% for the desired this compound.[4]
Q5: What happens if this compound is overheated?
A5: Overheating should be strictly avoided. The compound is combustible and can form explosive mixtures with air on intense heating. In the event of a fire, hazardous decomposition products such as carbon oxides and sulfur oxides can be formed.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield during esterification synthesis | 1. Insufficient Temperature: The reaction rate may be too slow. 2. Catalyst Inactivity: The acid catalyst may be weak or deactivated. | 1. Increase Temperature: Gradually increase the reaction temperature within the recommended 80°C to 140°C range.[4] Monitor the reaction progress. 2. Check Catalyst: Ensure an active, strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used. |
| High levels of bis(3-butoxycarbonylpropyl) sulfide byproduct in Michael addition synthesis | 1. Incorrect Temperature: The reaction temperature may be outside the optimal range, promoting the side reaction. | 1. Optimize Temperature: For syntheses using solid-supported guanidine catalysts, maintain a strict temperature of 70°C to ensure high selectivity.[4] For other systems, consider operating in the lower range of 15°C to 45°C.[6] |
| Thiol-ene reaction fails to initiate or proceeds very slowly | 1. Insufficient Temperature for Thermal Initiator: The temperature is too low to cause the thermal initiator (e.g., AIBN) to decompose and generate radicals. 2. Premature Initiator Decomposition: The initiator was added at a temperature that is too high, causing it to be consumed before the reaction could properly start. | 1. Verify and Adjust Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, temperatures of 60°C to 80°C are typical.[7] 2. Controlled Addition: Add the initiator at a lower temperature and then heat the mixture to the target reaction temperature. |
| Discoloration of product after synthesis | 1. High Reaction Temperature: Excessive heat during synthesis or purification (distillation) can lead to thermal degradation and color body formation. 2. Oxidative Impurities: The presence of oxygen at elevated temperatures can cause side reactions. | 1. Reduce Temperature: Conduct the reaction and any subsequent distillation under the mildest effective temperature conditions. Use vacuum distillation to lower the boiling point. 2. Use Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Quantitative Data
Table 1: Physical Properties and Recommended Storage
| Parameter | Value | Reference |
|---|---|---|
| Boiling Point | 101 °C @ 12 mmHg (16 hPa) | |
| Density | 0.999 g/mL @ 25 °C | |
| Flash Point | 93 °C (closed cup) |
| Recommended Storage | Room temperature, in a dry, well-ventilated place away from heat and ignition sources. |[8] |
Table 2: Temperature Parameters for Key Reactions
| Reaction | Catalyst/Initiator | Recommended Temperature Range | Notes | Reference |
|---|---|---|---|---|
| Esterification | Strong Acid (e.g., H₂SO₄) | 80 °C – 140 °C | Reaction rate increases with temperature. | [4][5] |
| Michael Addition | Solid-supported guanidine | 70 °C | Optimal for minimizing side reactions. | [4] |
| Michael Addition | Basic resin | 15 °C – 45 °C | Preferred range in a pressurized system. | [6] |
| Radical Thiol-Ene | AIBN | 60 °C – 80 °C | Typical range for thermal initiation. |[7] |
Experimental Protocols
Protocol 1: Synthesis via Esterification of 3-Mercaptopropionic Acid
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a condenser, and a Dean-Stark trap to remove water.
-
Reagent Charging: To the flask, add 3-mercaptopropionic acid, a molar excess of butanol (e.g., 1.5 to 2 equivalents), and a catalytic amount of a strong acid like p-toluenesulfonic acid. Toluene can be used as a solvent to aid in azeotropic water removal.
-
Reaction: Heat the mixture to reflux. The optimal temperature is typically between 80°C and 140°C.[4]
-
Monitoring: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when water ceases to be produced.
-
Workup: Cool the reaction mixture. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Radically Initiated Thiol-Ene Reaction
-
Apparatus Setup: Use a Schlenk flask or a round-bottom flask equipped with a condenser and a magnetic stirrer. Ensure the system can be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve the alkene-containing compound and a stoichiometric equivalent of this compound in a suitable solvent (e.g., butyl acetate).
-
Initiator Addition: Add the thermal initiator, such as AIBN (typically 1-5 mol% relative to the reactants).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) with stirring.[7]
-
Monitoring: Monitor the disappearance of the thiol (-SH) peak using techniques like FT-IR spectroscopy (around 2570 cm⁻¹) or the consumption of reactants via ¹H NMR.[9]
-
Purification: Once the reaction is complete, cool the mixture. The product can be purified by precipitating it in a non-solvent (like methanol) or by column chromatography to remove any unreacted starting materials and initiator byproducts.
Visualizations
Caption: Key synthesis and reaction pathways for this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound, 16215-21-7 [thegoodscentscompany.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound | 16215-21-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Butyl 3-mercaptopropionate and its Derivatives
For researchers, scientists, and professionals in drug development, the accurate quantification of Butyl 3-mercaptopropionate (B1240610) and its derivatives is crucial for various applications, including its use as a cross-linker, chain transfer agent, and in the formation of self-assembled monolayers.[1][2] High-Performance Liquid Chromatography (HPLC) stands out as a robust and sensitive analytical technique for this purpose. This guide provides a comparative overview of HPLC methodologies applicable to these thiol compounds, supported by experimental data and detailed protocols.
Due to the reactive nature of the thiol group and the potential for low UV absorbance, direct HPLC analysis of Butyl 3-mercaptopropionate can be challenging. Therefore, a common strategy involves a pre-column derivatization step to enhance detection and improve chromatographic separation. This guide will focus on these derivatization-based HPLC methods.
Comparison of HPLC Methods for Thiol Analysis
The choice of HPLC method for analyzing this compound and its derivatives largely depends on the required sensitivity, the complexity of the sample matrix, and the available detection capabilities. The following table summarizes key performance characteristics of common derivatization agents used in the HPLC analysis of thiols.
| Derivatization Reagent | Detection Method | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Key Advantages | Potential Considerations |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | UV-Vis | - | 326 nm (in acidic mobile phase) or 412 nm (at neutral pH)[3][4] | 15 pmol[4] | Well-established reagent, stable derivatives, can simultaneously quantify glutathione.[3][4] | Absorbance is pH-dependent, potential for interference from other UV-absorbing compounds.[3] |
| Monobromobimane (MBB) | Fluorescence | ~392 nm[5] | ~480 nm[5] | 4.3 nmol/L[6] | High sensitivity and specificity, stable derivatives suitable for long-term storage.[6][7] | Derivatization reaction may require specific pH conditions and incubation time.[5] |
| SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) | Fluorescence | ~385 nm | ~515 nm | Method dependent, suitable for low molecular weight thiols.[8] | Good for analyzing a range of hydrophilic thiols.[8] | Requires optimization of mobile phase for different thiols.[8] |
Experimental Protocols
Below are detailed protocols for the sample preparation and HPLC analysis of thiols using DTNB and Monobromobimane, which can be adapted for this compound.
Method 1: Pre-column Derivatization with DTNB and UV-Vis Detection
This method is based on the reaction of thiols with DTNB (Ellman's reagent) to form a stable mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB), which is then quantified by RP-HPLC with UV detection.[3]
Sample Preparation and Derivatization:
-
Sample Dissolution: Dissolve the sample containing this compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).[9]
-
Extraction (if necessary): For complex matrices, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[10]
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution, add 100 µL of 0.5 M sodium phosphate (B84403) buffer (pH 7.5).[3]
-
Add 20 µL of a 10 mM DTNB solution in a suitable solvent (e.g., methanol).[3]
-
Vortex the mixture and incubate at room temperature for 20 minutes in the dark.[3]
-
Stop the reaction by adding 20 µL of 1 M HCl.[3]
-
Centrifuge the solution at 10,000 x g for 5 minutes to pellet any precipitate.[3]
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[9]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 326 nm (for acidic mobile phase).[3][4]
Method 2: Pre-column Derivatization with Monobromobimane (MBB) and Fluorescence Detection
This highly sensitive method involves the derivatization of thiols with MBB, followed by separation and quantification using RP-HPLC with a fluorescence detector.[5][6]
Sample Preparation and Derivatization:
-
Sample Dissolution: Dissolve the sample in a deoxygenated buffer, such as 0.1 M ammonium (B1175870) acetate (B1210297).[8]
-
Derivatization Reaction:
-
The derivatization is often automated in modern HPLC systems but can be performed manually.
-
A typical reaction involves incubating the sample with a solution of MBB in a suitable buffer (e.g., Tris-HCl) at a specific pH (e.g., pH 9) for a set time (e.g., 15 minutes).[5][6] The reaction should be carried out in the dark.
-
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter prior to injection.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Beckman UltraSphere C-18 ODS).[5]
-
Mobile Phase: A discontinuous gradient of sodium acetate and methanol.[5]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Fluorescence detector with excitation at approximately 392 nm and emission at approximately 480 nm.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives using a pre-column derivatization approach.
Caption: General workflow for HPLC analysis of thiol compounds.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications [agris.fao.org]
- 8. diva-portal.org [diva-portal.org]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Butyl 3-mercaptopropionate and Other Chain Transfer Agents in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the precise world of polymer synthesis, the role of a chain transfer agent (CTA) is pivotal for controlling polymer molecular weight and achieving a narrow molecular weight distribution. Among the various CTAs available, Butyl 3-mercaptopropionate (B1240610) has emerged as a highly effective option. This guide provides an objective comparison of Butyl 3-mercaptopropionate with other commonly used chain transfer agents, supported by experimental data, to aid researchers in selecting the most suitable agent for their specific polymerization needs.
Performance Comparison of Chain Transfer Agents
The efficiency of a chain transfer agent is primarily determined by its chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr value indicates a more efficient chain transfer agent, leading to a greater reduction in polymer molecular weight for a given concentration.
The following table summarizes the performance of this compound in comparison to other widely used thiol-based chain transfer agents. The data is compiled from various sources and focuses on key performance indicators such as the chain transfer constant (Ctr) for common monomers, and the resulting polymer's molecular weight (Mw) and polydispersity index (PDI) under specific experimental conditions.
| Chain Transfer Agent | Monomer(s) | Chain Transfer Constant (Ctr) | Polymer Mw ( g/mol ) | Polydispersity Index (PDI) | Reference |
| This compound | Ethyl Acrylate / Methyl Methacrylate | Not explicitly stated, but demonstrated high efficiency | 41,000 | 1.68 | [1][2] |
| n-Dodecyl Mercaptan (n-DDM) | Styrene | 13.0 (at 60°C) | 27,800 | 4.45 | [3] |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate (MMA) | 1.36 (at 60°C) | - | - | [3] |
| tert-Dodecyl Mercaptan (t-DDM) | Styrene | 13.6 (at 60°C) | 18,400 | 2.82 | [3] |
| tert-Dodecyl Mercaptan (t-DDM) | Methyl Methacrylate (MMA) | 1.25 (at 60°C) | - | - | [3] |
| Octylthioglycolate (OTG) | Styrene | 12.9 (at 60°C) | 26,100 | 4.10 | [3] |
| Octylthioglycolate (OTG) | Methyl Methacrylate (MMA) | 1.21 (at 60°C) | - | - | [3] |
Note: The performance data for this compound is derived from a specific emulsion polymerization system and may vary under different experimental conditions. While a direct chain transfer constant is not available in the public domain, the provided data demonstrates its excellent capability in controlling molecular weight and achieving a low polydispersity index.
Mechanism of Chain Transfer in Radical Polymerization
The fundamental role of a chain transfer agent is to interrupt the growth of a propagating polymer chain and initiate a new one. This process, depicted in the diagram below, allows for the regulation of the final polymer's molecular weight. The thiol group (-SH) in mercaptan-based CTAs, such as this compound, readily donates a hydrogen atom to the propagating radical, terminating that chain. The resulting thiyl radical then initiates a new polymer chain.
Caption: General mechanism of a chain transfer agent in radical polymerization.
Experimental Protocols
For researchers aiming to compare the efficacy of different chain transfer agents, a standardized experimental protocol is crucial. The following outlines a general procedure for an emulsion polymerization experiment designed to evaluate and compare the performance of CTAs like this compound.
Experimental Workflow for CTA Comparison
The following diagram illustrates a typical workflow for comparing the performance of different chain transfer agents in a laboratory setting.
References
- 1. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 2. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 3. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
A Comparative Guide to Chain Transfer Agents in Polymer Synthesis: Alternatives to Butyl 3-mercaptopropionate
For researchers, scientists, and professionals in drug development, the precise control of polymer molecular weight and architecture is paramount. Chain transfer agents (CTAs) are essential tools in achieving this control during radical polymerization. Butyl 3-mercaptopropionate (B1240610) has been a widely used CTA, but a range of alternative compounds offer distinct advantages in performance, toxicity profiles, and application-specific properties. This guide provides an objective comparison of Butyl 3-mercaptopropionate and its alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal CTA for your polymer synthesis needs.
Introduction to Chain Transfer Agents
In radical polymerization, chain transfer is a crucial reaction that controls the molecular weight of the resulting polymer.[1] A chain transfer agent intercepts the propagating radical chain, terminating its growth and initiating a new polymer chain.[1] This process allows for the synthesis of polymers with lower molecular weights and narrower molecular weight distributions (polydispersity index, PDI) than would be obtained otherwise. The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher Ctr value indicates a more efficient CTA, meaning less of the agent is required to achieve a desired molecular weight reduction.
Thiol-based compounds are a prominent class of CTAs due to the relatively weak S-H bond, which facilitates hydrogen atom donation to the growing polymer radical.[2] this compound falls into this category and is known for its effectiveness in controlling the polymerization of various monomers, including acrylates and methacrylates.[3][4] However, the search for alternatives is driven by the need for agents with different reactivity profiles, lower odor, reduced toxicity, and improved performance in specific polymerization systems like emulsion polymerization.
Performance Comparison of Chain Transfer Agents
The selection of a suitable chain transfer agent depends on the specific monomer being polymerized and the desired properties of the final polymer. The following tables summarize the performance of this compound and its alternatives in the polymerization of common monomers: methyl methacrylate (B99206) (MMA), styrene (B11656), and butyl acrylate. The data presented includes the chain transfer constant (Ctr), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Table 1: Comparison of Chain Transfer Agents in Methyl Methacrylate (MMA) Polymerization
| Chain Transfer Agent | Type | Chain Transfer Constant (Ctr) at 60°C | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference(s) |
| This compound | Thiol Ester | ~0.67 (estimated for 1-butanethiol) | - | - | - | [1] |
| n-Dodecyl Mercaptan (NDM) | Alkyl Thiol | 0.67 | - | - | - | [1] |
| tert-Dodecyl Mercaptan (TDM) | Alkyl Thiol | 0.23 | - | - | - | [5] |
| Iso-octyl 3-mercaptopropionate | Thiol Ester | 0.4 (effective Cx) | Varies with conc. | Varies with conc. | Varies with conc. | [6] |
| Ethyl thioglycolate | Thiol Ester | 0.62 | - | - | - | [1] |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Multifunctional Thiol | High (qualitative) | Lower Mn | - | Broader PDI | [7] |
| Isopropyl Alcohol (IPA) | Alcohol | 2.1 x 10-4 | Higher Mn | - | - | [8] |
| Pentamethyl Disilane (PMDS) | Silane | - | Lower Mn | - | - | [8] |
Table 2: Comparison of Chain Transfer Agents in Styrene Polymerization
| Chain Transfer Agent | Type | Chain Transfer Constant (Ctr) at 60°C | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference(s) |
| This compound | Thiol Ester | ~22 (estimated for n-butyl mercaptan) | - | - | - | [2] |
| n-Dodecyl Mercaptan (NDM) | Alkyl Thiol | 19 | - | - | - | [2] |
| tert-Butyl Mercaptan | Alkyl Thiol | 3.1 | - | - | - | [9] |
| Ethyl thioglycolate | Thiol Ester | 67 | - | - | - | [2] |
| Isopropyl Alcohol (IPA) | Alcohol | 4.6 x 10-5 | - | - | - | [9] |
Table 3: Comparison of Chain Transfer Agents in Acrylate (e.g., n-Butyl Acrylate) Polymerization
| Chain Transfer Agent | Type | Chain Transfer Constant (Ctr) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference(s) |
| This compound | Thiol Ester | Effective (qualitative) | Controlled | Controlled | Narrower | |
| n-Dodecyl Mercaptan (NDM) | Alkyl Thiol | Effective (qualitative) | Controlled | Controlled | Narrower | |
| tert-Dodecyl Mercaptan (TDM) | Alkyl Thiol | Effective (qualitative) | Controlled | Controlled | Narrower | [8] |
| 2-Ethylhexyl thioglycolate | Thiol Ester | Effective (qualitative) | Regulated | Regulated | - |
Experimental Protocols
The following are generalized experimental protocols for radical polymerization using a chain transfer agent. Specific quantities of monomer, initiator, and CTA should be adjusted based on the desired polymer molecular weight and the chain transfer constant of the selected CTA.
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized
-
Chain Transfer Agent (e.g., n-Dodecyl Mercaptan)
-
Nitrogen or Argon gas
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Constant temperature oil bath
Procedure:
-
The reaction vessel is charged with the desired amount of MMA and the selected chain transfer agent.
-
The mixture is purged with an inert gas (Nitrogen or Argon) for 30 minutes to remove dissolved oxygen.
-
The initiator (AIBN or BPO) is added to the reaction mixture under the inert atmosphere.
-
The reaction vessel is placed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stirred.
-
The polymerization is allowed to proceed for a specified time. Samples can be withdrawn periodically to monitor conversion and molecular weight.
-
The polymerization is terminated by rapid cooling and exposure to air.
-
The resulting polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator.
-
The purified polymer is dried under vacuum to a constant weight.
-
The molecular weight and PDI of the polymer are determined by Gel Permeation Chromatography (GPC).
Protocol 2: Emulsion Polymerization of Styrene
Materials:
-
Styrene, inhibitor removed
-
Potassium persulfate (KPS) or Ammonium persulfate (APS), initiator
-
Sodium dodecyl sulfate (B86663) (SDS) or other suitable surfactant
-
Chain Transfer Agent (e.g., tert-Dodecyl Mercaptan)
-
Sodium bicarbonate (buffer)
-
Deionized water
-
Nitrogen gas
-
Reaction vessel with mechanical stirrer, reflux condenser, and temperature control
Procedure:
-
The reaction vessel is charged with deionized water, surfactant, and buffer. The mixture is stirred and purged with nitrogen for 30 minutes.
-
The chain transfer agent is mixed with the styrene monomer.
-
A portion of the monomer/CTA mixture (seed stage) is added to the reaction vessel and stirred to form an emulsion.
-
The initiator, dissolved in a small amount of deionized water, is added to the reactor to initiate polymerization of the seed latex.
-
The remaining monomer/CTA mixture is fed into the reactor over a period of time (e.g., 2-4 hours) at a constant rate.
-
The reaction is allowed to continue for an additional period after the feed is complete to ensure high conversion.
-
The reactor is then cooled to room temperature.
-
The resulting polymer latex is filtered to remove any coagulum.
-
The polymer can be isolated by precipitation in a non-solvent or analyzed directly from the latex for properties like particle size, molecular weight (after dissolving in a suitable solvent), and conversion.
Mechanistic Diagrams
The following diagrams illustrate the key processes in radical polymerization with a chain transfer agent.
Caption: Mechanism of chain transfer in radical polymerization.
Caption: General workflow for radical polymerization with a CTA.
Conclusion
The choice of a chain transfer agent significantly impacts the outcome of a polymerization reaction. While this compound is a versatile and effective CTA, a variety of alternatives, including other thiol esters, alkyl thiols, multifunctional thiols, and even non-thiol compounds, offer a range of reactivities and properties. For applications requiring very low molecular weights, CTAs with high chain transfer constants, such as ethyl thioglycolate in styrene polymerization, may be advantageous. Conversely, for more moderate molecular weight control, agents with lower Ctr values or those that are less odorous and toxic, like certain 3-mercaptopropionate esters, may be preferred. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in selecting the most appropriate chain transfer agent to achieve their desired polymer characteristics.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. matchemmech.com [matchemmech.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Performance Showdown: Butyl 3-mercaptopropionate as a Chain Transfer Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the precise world of polymer synthesis, achieving the desired molecular weight and a narrow molecular weight distribution is paramount. These characteristics directly influence the final properties of the polymer, impacting its performance in applications ranging from advanced drug delivery systems to high-performance coatings. Chain transfer agents (CTAs) are crucial tools in a polymer chemist's arsenal (B13267) for exercising this control during radical polymerization. Among the various options, Butyl 3-mercaptopropionate (B1240610) (B3MP) has emerged as a versatile and effective monofunctional thiol for this purpose.[1]
This guide provides an objective comparison of Butyl 3-mercaptopropionate's performance against other commonly used chain transfer agents: n-dodecyl mercaptan (NDM), thioglycolic acid (TGA), and pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP). The information presented herein is supported by experimental data to aid researchers in selecting the optimal CTA for their specific polymer system.
At a Glance: Performance Comparison of Chain Transfer Agents
The following table summarizes the key performance indicators of this compound and its alternatives in acrylic polymer systems. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited.
| Chain Transfer Agent | Polymer System | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Key Observations |
| This compound | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid (Emulsion) | High (not specified) | - | - | 1.48 - 1.51 | Excellent molecular weight control, narrower particle size distribution (0.25-1 µm) compared to no CTA (0.5-5 µm). |
| n-Dodecyl Mercaptan (NDM) | Styrene / n-Butyl Acrylate / Methacrylic Acid (Emulsion) | ~98 | 6,250 | 27,800 | 4.45 | Effective in reducing molecular weight. |
| tert-Dodecyl Mercaptan (TDM) | Styrene / n-Butyl Acrylate / Methacrylic Acid (Emulsion) | ~98 | 6,530 | 18,400 | 2.82 | Provides a narrower molecular weight distribution compared to NDM. |
| Thioglycolic Acid (TGA) | Not specified | - | - | - | - | Known for its high water solubility, making it suitable for emulsion polymerization. |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Not specified | - | - | - | - | A tetrafunctional CTA used for creating cross-linked polymer networks. |
Data for NDM and TDM is adapted from publicly available data from Sakai Chemical Industry. Data for this compound is qualitative based on patent literature. Quantitative data for TGA and PETMP in a directly comparable system was not available in the public domain.
Delving Deeper: Experimental Insights
The effectiveness of a chain transfer agent is highly dependent on the specifics of the polymerization reaction. Below are generalized experimental protocols for emulsion and solution polymerization of acrylic monomers, providing a framework for comparative studies.
Experimental Protocol: Emulsion Polymerization of Acrylic Monomers
This protocol describes a typical batch emulsion polymerization process for synthesizing an acrylic latex, which can be adapted to compare the performance of different chain transfer agents.
Materials:
-
Monomers (e.g., Methyl Methacrylate, Butyl Acrylate)
-
Deionized Water
-
Emulsifier (e.g., Sodium Dodecyl Sulfate)
-
Initiator (e.g., Potassium Persulfate)
-
Chain Transfer Agent (e.g., this compound)
-
Buffer (e.g., Sodium Bicarbonate)
-
Nitrogen gas
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple is charged with deionized water and emulsifier.
-
Inert Atmosphere: The reactor is purged with nitrogen for at least 30 minutes to remove oxygen, and a nitrogen blanket is maintained throughout the reaction.
-
Initiator Introduction: The initiator, dissolved in a small amount of deionized water, is added to the reactor. The reactor is then heated to the desired polymerization temperature (typically 70-85°C).
-
Monomer Emulsion Feed: A pre-emulsion of the monomers, chain transfer agent, and a portion of the emulsifier and water is prepared by stirring vigorously. This pre-emulsion is then fed into the reactor at a constant rate over a period of 2-4 hours.
-
Polymerization: The reaction is allowed to proceed for a specified time after the feed is complete to ensure high monomer conversion.
-
Cooling and Characterization: The resulting latex is cooled to room temperature. Samples are taken for analysis of solid content, particle size (e.g., via Dynamic Light Scattering), and molecular weight (e.g., via Gel Permeation Chromatography).
Experimental Protocol: Solution Polymerization of Acrylic Monomers
This protocol outlines a general procedure for solution polymerization, suitable for producing acrylic resins with controlled molecular weights.
Materials:
-
Monomers (e.g., Methyl Methacrylate, Styrene, Ethyl Acrylate)
-
Solvent (e.g., Toluene, Xylene)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Chain Transfer Agent (e.g., this compound)
-
Nitrogen gas
Procedure:
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and thermometer is charged with the solvent.
-
Inert Atmosphere: The flask is purged with nitrogen for at least 30 minutes, and a nitrogen atmosphere is maintained throughout the reaction.
-
Heating: The solvent is heated to the desired reaction temperature (typically 70-100°C).
-
Monomer/Initiator/CTA Feed: A mixture of the monomers, initiator, and chain transfer agent is prepared and added to the heated solvent at a controlled rate.
-
Polymerization: The reaction mixture is stirred at the set temperature for several hours until high monomer conversion is achieved.
-
Work-up and Characterization: The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane) and dried under vacuum. The resulting polymer is characterized for its molecular weight and polydispersity index using Gel Permeation Chromatography.
Visualizing the Process: Diagrams and Workflows
To better understand the underlying mechanisms and processes, the following diagrams have been generated.
Conclusion
References
Validating the Kinetics of Butyl 3-mercaptopropionate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of Butyl 3-mercaptopropionate (B1240610) in two of its most common and impactful reaction types: thiol-ene reactions and thiol-Michael additions. Understanding the kinetic nuances of these reactions is paramount for researchers in polymer chemistry, materials science, and drug development, where precise control over reaction rates and product formation is critical. This document summarizes available quantitative data, compares Butyl 3-mercaptopropionate with alternative thiols, and provides detailed experimental protocols for kinetic validation.
Comparative Kinetic Data
The reactivity of this compound, a primary thiol, is influenced by the nature of the reacting partner ('ene' or Michael acceptor), the catalyst, and the reaction conditions. While specific kinetic data for this compound is not always available in literature, we can infer its behavior and compare it to other thiols based on established reactivity trends.
Thiol-Ene Reaction Kinetics
Thiol-ene reactions, often proceeding via a free-radical mechanism, are a cornerstone of "click chemistry." The rate of these reactions is highly dependent on the structure of the alkene.
Table 1: Comparative Reactivity of 'Ene' Substrates in Thiol-Ene Reactions
| 'Ene' Substrate Class | General Reactivity Trend | Reported Rate Constants (for analogous thiols) | Notes |
| Norbornenes | Very High | ~10⁴ - 10⁵ M⁻¹s⁻¹ | Ring strain accelerates the addition of the thiyl radical. |
| Vinyl Ethers | High | ~10³ - 10⁴ M⁻¹s⁻¹ | Electron-rich double bond readily reacts with the thiyl radical. |
| Acrylates | Moderate to High | ~10² - 10³ M⁻¹s⁻¹ | Susceptible to competing homopolymerization of the acrylate. |
| Allyl Ethers | Moderate | ~10¹ - 10² M⁻¹s⁻¹ | Less reactive than acrylates due to lower double bond polarization. |
Note: Rate constants are generalized from literature on various primary thiols and are intended for comparative purposes. Specific values for this compound may vary.
Thiol-Michael Addition Kinetics
The thiol-Michael addition is a conjugate addition reaction that is typically base or nucleophile-catalyzed. The reaction rate is sensitive to the pKa of the thiol and the nature of the electron-withdrawing group on the Michael acceptor.
Table 2: Comparative Reactivity of Michael Acceptors
| Michael Acceptor | General Reactivity Trend | Catalyst | Notes |
| Maleimides | Very High | Base or Nucleophile | Highly electrophilic double bond leads to rapid reaction rates. |
| Acrylates | Moderate to High | Base or Nucleophile | Reactivity can be tuned by the ester group. |
| Vinyl Sulfones | Moderate | Base or Nucleophile | Good reactivity and stability of the resulting thioether bond. |
| Acrylamides | Low to Moderate | Base or Nucleophile | Less reactive than acrylates due to the weaker electron-withdrawing nature of the amide group. |
Table 3: Comparison of Thiol Reactivity in Michael Additions
| Thiol Type | Relative Reactivity | Factors Influencing Reactivity |
| Primary Thiols (e.g., this compound) | Baseline | Sterically accessible, pKa around 10-11. |
| Secondary Thiols | Can be faster or slower | Increased nucleophilicity of the thiolate can increase the rate, but steric hindrance can decrease it. Some studies report secondary thiols to be up to 95% faster than primary thiols in certain reactions.[1][2][3] |
| Tertiary Thiols | Slower | Significant steric hindrance impedes the approach to the Michael acceptor. |
| Thiophenols | Faster | Lower pKa (around 6-7) leads to a higher concentration of the more reactive thiolate anion at neutral pH. |
Experimental Protocols
Accurate kinetic data is best obtained through in-situ monitoring of the reaction progress. Real-time Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
Protocol 1: Kinetic Analysis of Thiol-Ene Reaction using Real-Time FTIR Spectroscopy
This protocol describes the monitoring of the disappearance of the thiol S-H stretching band and the C=C stretching band of the 'ene'.
Materials:
-
This compound
-
'Ene' reactant (e.g., N-Vinylpyrrolidone, Butyl acrylate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, inhibitor-free solvent (if not running neat)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
UV light source (for photoinitiated reactions)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation: Ensure all glassware is dry and reactants are free of inhibitors. Prepare a stock solution of the photoinitiator in the chosen solvent if applicable.
-
Reaction Setup: In a reaction vessel suitable for the ATR probe and UV irradiation, combine this compound and the 'ene' reactant at the desired stoichiometric ratio. If using a solvent, add it at this stage.
-
Initiator Addition: Add the photoinitiator to the reaction mixture. The concentration will typically be in the range of 0.1-1 mol%.
-
Inerting: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Data Acquisition Setup:
-
Insert the ATR probe into the reaction mixture.
-
Set up the FTIR spectrometer to collect spectra at regular intervals (e.g., every 5-10 seconds).
-
Define the spectral regions of interest: the thiol S-H stretch (around 2570 cm⁻¹) and a characteristic C=C bond vibration of the 'ene' (e.g., ~1630 cm⁻¹ for vinyl groups).
-
-
Reaction Initiation and Monitoring:
-
Start the FTIR data acquisition to obtain a baseline spectrum (t=0).
-
Turn on the UV light source to initiate the reaction.
-
Continue collecting spectra in real-time until the reaction reaches completion, as indicated by the disappearance of the S-H and C=C peaks.
-
-
Data Analysis:
-
Integrate the area of the S-H and C=C peaks for each spectrum.
-
Normalize the peak areas to their initial values at t=0 to determine the conversion as a function of time.
-
Plot conversion versus time to obtain the kinetic profile. From this, the initial reaction rate and rate constants can be determined by fitting the data to an appropriate rate law.
-
Protocol 2: Kinetic Analysis of Thiol-Michael Addition using ¹H NMR Spectroscopy
This protocol follows the disappearance of proton signals from the reactants and the appearance of signals from the product.
Materials:
-
This compound
-
Michael acceptor (e.g., N-Ethylmaleimide, Butyl acrylate)
-
Base or nucleophilic catalyst (e.g., triethylamine, triphenylphosphine)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the Michael acceptor and an internal standard in the deuterated solvent.
-
In a separate vial, prepare a solution of this compound and the catalyst in the same deuterated solvent.
-
-
Data Acquisition Setup:
-
Place the NMR tube containing the Michael acceptor into the NMR spectrometer and acquire a spectrum at t=0. This will serve as the reference for the initial concentration.
-
Set up the NMR experiment to acquire spectra at regular time intervals (e.g., every 1-5 minutes).
-
-
Reaction Initiation and Monitoring:
-
Inject the solution of this compound and catalyst into the NMR tube.
-
Immediately start the automated acquisition of ¹H NMR spectra.
-
Continue monitoring until no further changes in the spectra are observed.
-
-
Data Analysis:
-
Identify characteristic proton signals for this compound (e.g., the -SH proton), the Michael acceptor (e.g., vinylic protons), and the product.
-
Integrate the signals of interest in each spectrum.
-
Calculate the concentration of each species at each time point by comparing the integral of its characteristic peak to the integral of the internal standard.
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics and calculate the rate constant.
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: Base-catalyzed thiol-Michael addition mechanism.
Caption: General experimental workflow for kinetic validation.
References
A Comparative Guide to Polymers Synthesized with Butyl 3-Mercaptopropionate
For researchers, scientists, and drug development professionals navigating the complexities of polymer synthesis, the choice of a chain transfer agent (CTA) is critical in controlling polymer molecular weight and its distribution. Butyl 3-mercaptopropionate (B1240610) (BMP) has emerged as a significant CTA, offering precise control over these parameters, which in turn dictates the physicochemical properties and performance of the resulting polymers in various applications, including coatings, adhesives, and advanced drug delivery systems.
This guide provides an objective comparison of the performance of BMP with alternative CTAs, supported by experimental data. It also offers detailed experimental protocols for the synthesis and characterization of polymers using BMP.
Performance Comparison of Chain Transfer Agents
The primary function of a chain transfer agent is to regulate the molecular weight of a polymer during free-radical polymerization. The effectiveness of a CTA is quantified by its chain transfer constant (C_s), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher C_s value indicates a more efficient reduction in polymer chain length.
While the exact chain transfer constant for Butyl 3-mercaptopropionate can vary depending on the monomer and polymerization conditions, its performance can be compared to other common CTAs based on experimental outcomes such as polymer molecular weight (Mn and Mw) and polydispersity index (PDI or Mw/Mn). A lower PDI value signifies a narrower molecular weight distribution, which is often desirable for achieving uniform material properties.
Table 1: Comparison of 3-Mercaptopropionate Esters with Other CTAs in Emulsion Polymerization
The following table, compiled from patent literature, demonstrates the effectiveness of 3-mercaptopropionate esters, including this compound, in controlling the heterogeneity index (HI), equivalent to PDI, compared to other chain transfer agents in the emulsion polymerization of an ethyl acrylate/methyl methacrylate (B99206)/methacrylic acid terpolymer.[1]
| Run | Chain Transfer Agent | Moles CTA per 100 moles Monomer | Weight Average Molecular Weight (Mw) | Heterogeneity Index (HI) |
| 1 | None (Control) | 0 | 794,000 | 4.41 |
| 2 | β-Mercaptoethanol | 3.0 | 12,100 | 1.95 |
| 3 | 3-Mercaptopropanol | 3.0 | 15,300 | 1.84 |
| 4 | Isooctyl Thioglycolate | 1.5 | 16,800 | 1.71 |
| 5 | This compound | 1.5 | 16,300 | 1.69 |
| 6 | 2-Ethylhexyl 3-Mercaptopropionate | 1.5 | 15,800 | 1.63 |
| 7 | Isooctyl 3-Mercaptopropionate | 1.5 | 15,500 | 1.60 |
| 8 | Octadecyl 3-Mercaptopropionate | 1.5 | 17,200 | 1.51 |
Data sourced from US Patent 4,593,081.[1] The results show that 3-mercaptopropionate esters consistently produce polymers with a lower heterogeneity index (≤1.70) compared to other tested CTAs, indicating superior control over the molecular weight distribution.[1]
Table 2: Performance of Various Thiols in Styrene/n-Butyl Acrylate/Methacrylic Acid Emulsion Polymerization
This table presents data on the performance of different thiol-based CTAs in the emulsion polymerization of a styrene, n-butyl acrylate, and methacrylic acid mixture. While this compound is not explicitly listed, the data for other mercaptopropionates (MBMP and EHMP) provide a valuable comparison against the widely used n-dodecyl mercaptan (NDM).
| Chain Transfer Agent | mol% Monomer | Mn | Mw | Mw/Mn |
| MBMP | 1.5 | 4,900 | 22,700 | 4.63 |
| EHMP | 1.5 | 6,350 | 17,800 | 2.80 |
| NDM | 1.5 | 6,250 | 27,800 | 4.45 |
| TDM | 1.5 | 6,530 | 18,400 | 2.82 |
| OTG | 1.5 | 6,360 | 26,100 | 4.10 |
Experimental Protocols
Below are detailed methodologies for key experiments involving the synthesis and characterization of polymers using this compound.
Experimental Workflow for Emulsion Polymerization
Caption: Workflow for a typical emulsion polymerization process using this compound.
Protocol 1: Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol is a representative procedure for synthesizing poly(methyl methacrylate) using BMP as the chain transfer agent.
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (BMP)
-
Sodium dodecyl sulfate (B86663) (SDS) (emulsifier)
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Preparation of Aqueous Phase: In a four-necked round-bottom flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple, dissolve sodium dodecyl sulfate (e.g., 0.5 g) and sodium bicarbonate (e.g., 0.2 g) in deionized water (e.g., 200 mL).
-
Reactor Setup: Begin stirring the aqueous phase and purge the system with nitrogen for at least 30 minutes to remove oxygen. Heat the flask to the desired reaction temperature (e.g., 80°C) in a water bath.
-
Preparation of Monomer Emulsion: In a separate beaker, prepare a pre-emulsion by mixing methyl methacrylate (e.g., 100 g) and this compound (the amount will vary depending on the target molecular weight, e.g., 1.5 mol% relative to the monomer) with a portion of the aqueous phase.
-
Initiation: Prepare the initiator solution by dissolving potassium persulfate (e.g., 0.5 g) in a small amount of deionized water. Once the reactor reaches the target temperature, add the initiator solution to the flask.
-
Monomer Feed: After adding the initiator, begin the slow, continuous addition of the monomer pre-emulsion to the reactor over a period of 2-3 hours. Maintain a constant temperature and stirring speed throughout the feed.
-
Completion and Cooling: After the monomer feed is complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion. Subsequently, cool the reactor to room temperature while continuing to stir.
-
Characterization: The resulting polymer latex can be analyzed for solid content, particle size, and molecular weight. For molecular weight analysis, the polymer must first be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
Protocol 2: Polymer Characterization by Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of a polymer sample.[3][4][5]
Instrumentation:
-
GPC system equipped with a pump, injector, column set (e.g., polystyrene-divinylbenzene columns), and a detector (typically a refractive index detector).
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried polymer (e.g., 2-5 mg) and dissolve it in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to a known concentration (e.g., 1 mg/mL). Ensure the polymer is fully dissolved, which may require gentle agitation.
-
Filtration: Filter the polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm pore size) to remove any particulate matter that could damage the GPC columns.
-
Calibration: Calibrate the GPC system using a series of narrow-PDI polymer standards (e.g., polystyrene or PMMA standards) with known molecular weights. This creates a calibration curve of log(Molecular Weight) versus elution time.
-
Sample Analysis: Inject the filtered polymer solution into the GPC system. The sample will travel through the columns, with larger polymer chains eluting before smaller ones.
-
Data Processing: The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the sample based on its elution profile.[6]
Mechanism of Chain Transfer
The logical relationship in the chain transfer process is crucial for understanding how this compound controls polymer molecular weight.
Caption: Mechanism of chain transfer using this compound (R-SH).
References
- 1. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 3. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
Spectroscopic Validation of Butyl 3-mercaptopropionate Functionalization: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful functionalization of surfaces and molecules is a critical step in a multitude of applications, from targeted drug delivery to the development of advanced biosensors. Butyl 3-mercaptopropionate (B1240610) stands out as a versatile linker molecule due to its terminal thiol group, which readily forms stable bonds with noble metal surfaces and can participate in various bioconjugation reactions. However, confirming the successful attachment and integrity of this functionalization at the molecular level is paramount. This guide provides a comparative overview of spectroscopic techniques for the validation of Butyl 3-mercaptopropionate functionalization, offering supporting experimental data and detailed protocols to ensure robust and reliable characterization.
This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) for the validation of this compound functionalization. We will also compare its spectroscopic signature with two common alternatives: Dodecanethiol (DDT), a long-chain alkanethiol, and 11-Mercaptoundecanoic acid (MUA), a carboxyl-terminated thiol.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic signatures for this compound and its alternatives upon functionalization onto a gold surface. These values are indicative and may shift slightly depending on the specific substrate, solvent, and instrumentation used.
Table 1: 1H NMR Chemical Shifts (δ) in ppm
| Compound | Methylene adjacent to Thiol (-CH2-S) | Methylene adjacent to Ester (-O-CH2-) | Other Characteristic Peaks |
| This compound | ~2.7 ppm (triplet) | ~4.1 ppm (triplet) | ~2.6 ppm (-CH2-C=O), ~1.6 ppm (-CH2-), ~1.4 ppm (-CH2-), ~0.9 ppm (-CH3) |
| Dodecanethiol (DDT) | ~2.5 ppm (quartet)[1] | N/A | ~1.2-1.6 ppm (broad multiplet, alkyl chain), ~0.9 ppm (-CH3)[1] |
| 11-Mercaptoundecanoic acid (MUA) | ~2.5 ppm (triplet) | N/A | ~2.3 ppm (-CH2-COOH), ~1.2-1.6 ppm (broad multiplet, alkyl chain) |
Note: NMR data for surface-bound molecules can be challenging to obtain directly due to peak broadening. The data presented here is often acquired after cleaving the molecule from the surface or through specialized solid-state NMR techniques.
Table 2: Key FTIR-ATR Peak Assignments (cm-1)
| Compound | C=O Stretch (Ester/Carboxyl) | C-H Stretch (Alkyl) | S-H Stretch | Other Characteristic Peaks |
| This compound | ~1735 | ~2870-2960 | Absent upon Au binding | ~1170 (C-O Stretch) |
| Dodecanethiol (DDT) | N/A | ~2855, ~2925, ~2960[2] | Absent upon Au binding | ~1470 (CH2 bend)[2] |
| 11-Mercaptoundecanoic acid (MUA) | ~1710-1740[2] | ~2850, ~2920 | Absent upon Au binding | Dimerized -OH stretch (~2500-3300, broad) |
Table 3: XPS Core Level Binding Energies (eV)
| Compound | Au 4f7/2 | S 2p3/2 | C 1s (Alkyl) | C 1s (Functional Group) |
| This compound | ~84.0 | ~162.0 | ~285.0 | ~286.5 (C-O), ~288.5 (C=O) |
| Dodecanethiol (DDT) | 84.0[1] | 162.1[3] | 285.0[1] | N/A |
| 11-Mercaptoundecanoic acid (MUA) | 84.0[4] | 162.7[4] | 284.7[4] | 289.0 (COOH)[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic validation. Below are protocols for key experiments.
Protocol 1: Self-Assembled Monolayer (SAM) Formation on Gold Substrates
-
Substrate Preparation:
-
Clean gold-coated silicon wafers or glass slides by sonication in a sequence of acetone, ethanol (B145695), and deionized water (10 minutes each).
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Immediately before use, treat the substrates with a piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 5 minutes to remove any organic residues. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned gold substrates in the thiol solution in a sealed container.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
After incubation, remove the substrates and rinse them thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Protocol 2: FTIR-ATR Analysis of SAMs
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, typically with a germanium (Ge) or zinc selenide (B1212193) (ZnSe) crystal.
-
Record a background spectrum of the clean, unmodified gold substrate.
-
-
Sample Analysis:
-
Press the functionalized gold substrate firmly against the ATR crystal to ensure good contact.
-
Collect the sample spectrum. Typically, 64 or 128 scans are co-added at a resolution of 4 cm-1.
-
The resulting spectrum should be presented in absorbance units, calculated from the ratio of the sample and background spectra.
-
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Introduction:
-
Mount the functionalized substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans for the core levels of interest: Au 4f, S 2p, C 1s, and O 1s.
-
The binding energy scale should be calibrated using the Au 4f7/2 peak at 84.0 eV.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and relative atomic concentrations of the different chemical states of each element.
-
Protocol 4: Quantitative 1H NMR of Functionalized Nanoparticles
This protocol is adapted for nanoparticles but can be conceptually applied to other substrates where the functional molecule can be cleaved.
-
Sample Preparation:
-
Disperse a known mass of the this compound-functionalized nanoparticles in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals (e.g., 1,3,5-trioxane).
-
-
Ligand Cleavage (if necessary for solution NMR):
-
To cleave the thiol from a gold surface for analysis, the nanoparticles can be treated with an oxidizing agent like iodine or a cyanide solution. Caution: Cyanide is highly toxic and should be handled with extreme care and appropriate safety measures.
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound and the internal standard.
-
Calculate the amount of this compound per unit mass of nanoparticles by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard of a known concentration.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
References
Safety Operating Guide
Proper Disposal of Butyl 3-Mercaptopropionate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Butyl 3-mercaptopropionate (B1240610), a versatile organosulfur compound, requires specific procedures for its proper disposal due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.
Essential Safety and Handling Information
Butyl 3-mercaptopropionate is classified as a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance. This includes the use of protective gloves, eye and face protection, and ensuring work is conducted in a well-ventilated area or outdoors.[1] In the event of a spill, the area should be evacuated, and the spill should be contained and collected with a non-combustible absorbent material such as sand, earth, or vermiculite.[2][3]
Quantitative Data for Disposal Considerations
A summary of the key physical and chemical properties of this compound relevant to its safe disposal is provided in the table below.
| Property | Value | Citation |
| Molecular Formula | C7H14O2S | [2] |
| Molecular Weight | 162.25 g/mol | [2] |
| Boiling Point | 101 °C at 12 mmHg | |
| Density | 0.999 g/mL at 25 °C | |
| Flash Point | 93 °C (199.4 °F) - closed cup |
Step-by-Step Disposal Protocol
The primary and universally recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[3][4] Waste material must be disposed of in accordance with national and local regulations.[1][2] Do not mix this compound with other waste.[1][2]
For small quantities typically used in a laboratory setting, the following protocol outlines the steps for preparing the waste for collection. While on-site neutralization of mercaptans can be a potential step, it should only be performed by trained personnel and in strict accordance with your institution's approved procedures.[4]
Experimental Protocol: Preparation of this compound Waste for Disposal
Objective: To safely collect and prepare small laboratory quantities of this compound waste for pickup by a licensed disposal company.
Materials:
-
This compound waste
-
Designated, compatible hazardous waste container with a secure lid
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Fume hood
Procedure:
-
Segregation and Collection:
-
Under a fume hood, carefully collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent paper), into a designated and clearly labeled hazardous waste container.[4][5]
-
Ensure the waste container is compatible with the chemical, meaning it will not react with, weaken, or dissolve the container or its lid.[5]
-
-
Labeling:
-
Storage:
-
On-site Treatment (Consult EHS - For Informational Purposes Only):
-
Important: The following is a general method for mercaptan neutralization and has not been specifically validated for this compound. Always consult with your institution's Environmental Health and Safety (EHS) department before attempting any on-site treatment. [4]
-
For some mercaptans, oxidation with an excess of sodium hypochlorite (B82951) solution can convert them to less odorous sulfonic acids.[1] Another potential method is neutralization with a 10% aqueous alkali solution.[2][4]
-
These procedures should only be carried out by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup for the labeled waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
